(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-MUWHJKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006614-49-8, 1345413-20-8 | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006614498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345413208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY90NOH72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG33FY0FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A Core Intermediate in Modern Antithrombotic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that serves as a critical building block in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. Its specific stereochemistry is paramount to the pharmacological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pivotal role of this compound in drug development.
Chemical and Physical Properties
This compound is a white to yellow solid.[1] While it is most commonly handled and stored as its hydrochloride salt for improved stability, the properties of the free base are foundational to its reactivity. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | trans-(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | [2] |
| Molecular Formula | C₉H₉F₂N | [2] |
| Molecular Weight | 169.17 g/mol | [2] |
| CAS Number | 1345413-20-8, 1006614-49-8 | [2] |
| Appearance | White to yellow powder | [1] |
| Melting Point (HCl Salt) | >172°C (decomposes) | [3] |
| Solubility (HCl Salt) | Slightly soluble in DMSO and Methanol | [3] |
| Storage Conditions | Store in a freezer under an inert atmosphere | [3] |
Role in Ticagrelor Synthesis
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[4][5] The specific (1S,2R) stereoconfiguration of the cyclopropylamine is essential for the desired pharmacological activity of Ticagrelor.[1] The amine group of this intermediate is coupled with a substituted triazolopyrimidine core during the synthesis to form the final drug molecule.
The general synthetic approach involving this intermediate is depicted in the workflow diagram below.
Experimental Protocols: Synthesis
Multiple synthetic routes to this compound have been reported, primarily in patent literature.[6][7][8] A common strategy involves the stereoselective synthesis of a cyclopropane precursor followed by the introduction of the amine functionality. One illustrative, multi-step synthesis is outlined below.
Step 1: Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone
1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride.[7] The reaction mixture is typically stirred at a controlled temperature to facilitate the Friedel-Crafts acylation. Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Chiral Reduction to 2-chloro-1-(3,4-difluorophenyl)ethanol
The ketone from the previous step undergoes a stereoselective reduction using a chiral reducing agent, such as a chiral oxazaborolidine catalyst with a borane source (e.g., borane dimethylsulfide complex).[7] This step is crucial for establishing the desired stereochemistry. The reaction is performed in an appropriate solvent like toluene, and the product alcohol is isolated after workup.
Step 3: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
The chiral alcohol is then reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base like sodium hydride.[7] This intramolecular cyclization reaction forms the cyclopropane ring with the desired trans configuration.
Step 4: Hydrolysis to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a solvent mixture like methanol and water.[8] Acidification of the reaction mixture precipitates the carboxylic acid, which is then collected by filtration.
Step 5: Curtius Rearrangement to this compound
The carboxylic acid is converted to the final amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid (or its corresponding acyl chloride) with sodium azide.[8] The acyl azide is then thermally rearranged to an isocyanate, which is subsequently hydrolyzed to the desired amine. The final product is often isolated as its hydrochloride salt to improve stability and ease of handling.[6]
The following diagram illustrates a representative synthetic pathway.
Biological Activity
As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use, and as such, its specific pharmacological and toxicological profiles have not been extensively characterized. Its significance is derived from its incorporation into the structure of Ticagrelor, which is a potent and selective antagonist of the P2Y12 receptor, thereby inhibiting platelet activation and aggregation.[4]
Conclusion
This compound is a fine chemical of high importance in the pharmaceutical industry. Its stereochemically defined structure is a prerequisite for the successful synthesis of the life-saving antithrombotic agent, Ticagrelor. A thorough understanding of its chemical properties and synthetic routes is essential for chemists and researchers involved in the development and manufacturing of this class of cardiovascular drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS#: 1156491-10-9 [amp.chemicalbook.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Unveiling the Structure of a Key Pharmaceutical Intermediate: (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
A Comprehensive Guide to the Structural Elucidation of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine for Researchers and Drug Development Professionals.
This technical guide provides an in-depth analysis of the structural elucidation of this compound, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical identity, stereochemistry, and the spectroscopic data that confirms its structure. Furthermore, it outlines a prevalent synthetic methodology and presents the collated data in a structured format for clarity and comparative analysis.
Chemical Structure and Stereochemistry
This compound is a primary amine featuring a cyclopropane ring substituted with a 3,4-difluorophenyl group. The stereochemistry, designated as (1S,2R), defines the specific spatial arrangement of the substituents on the cyclopropane ring, which is critical for its biological activity in target pharmaceutical molecules. The "trans" configuration indicates that the amino group and the difluorophenyl group are on opposite sides of the cyclopropane ring plane.
Below is a visualization of the chemical structure of this compound.
Caption: 2D representation of this compound.
Spectroscopic and Physicochemical Data
The structural confirmation of this compound relies on various analytical techniques. The following tables summarize the key physicochemical and spectroscopic data available for the compound and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N | --INVALID-LINK--[1] |
| Molecular Weight | 169.17 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | --INVALID-LINK--[1] |
Table 2: NMR Spectroscopic Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.20 | m | Cyclopropyl-H |
| ¹H | 1.45 | m | Cyclopropyl-H |
| ¹H | 2.40 | m | Cyclopropyl-H |
| ¹H | 2.78 | m | Cyclopropyl-H (CH-NH₂) |
| ¹H | 7.05 | m | Aromatic-H |
| ¹H | 7.25 | m | Aromatic-H |
| ¹H | 7.32 | m | Aromatic-H |
| ¹H | 8.76 | br s | NH₃⁺ |
| ¹⁹F | -138.9 | m | Aromatic-F |
| ¹⁹F | -142.1 | m | Aromatic-F |
Note: Data sourced from patent literature.[2] The stereochemical designation (1R,2S) is used in some sources for the same enantiomer.
Synthesis Methodology
The synthesis of this compound has been approached through various routes. A commonly cited method involves the asymmetric cyclopropanation of a substituted cinnamic acid derivative, followed by a Curtius rearrangement. This multi-step process is designed to control the desired stereochemistry.
A generalized workflow for a common synthetic approach is outlined below.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
While specific conditions vary, a representative protocol based on patent literature involves the following key transformations[3]:
-
Formation of a Cinnamic Acid Derivative: 3,4-Difluorobenzaldehyde is reacted with an appropriate reagent, such as malonic acid, to form 3-(3,4-difluorophenyl)acrylic acid.
-
Chiral Auxiliary Attachment: The resulting acrylic acid is coupled with a chiral auxiliary (e.g., Oppolzer's sultam) to introduce a stereochemical directing group.
-
Diastereoselective Cyclopropanation: The chiral auxiliary-bound substrate undergoes cyclopropanation, for instance, using diazomethane or a Simmons-Smith-type reaction, to selectively form one diastereomer of the cyclopropane ring.
-
Hydrolysis: The chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropanecarboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired this compound.
Structural Verification and Data Interpretation
The definitive structure of this compound is established by a combination of the analytical data. The molecular formula and weight are confirmed by mass spectrometry. The connectivity and proton environment are determined by ¹H NMR spectroscopy. The presence and chemical environment of the fluorine atoms are confirmed by ¹⁹F NMR. Although detailed crystallographic data is not widely published, X-ray diffraction has been used to confirm the crystalline structure of the hydrochloride salt.
The logical relationship for the structural elucidation is depicted in the following diagram.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of this compound is well-established through a combination of synthetic chemistry and modern analytical techniques. The stereochemistry is a critical aspect of its identity and is controlled during its synthesis. The provided spectroscopic and physicochemical data serve as a reference for researchers and professionals involved in the development and quality control of pharmaceuticals that utilize this key intermediate.
References
- 1. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that serves as a critical intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. While its role as a synthetic building block is well-documented, its intrinsic pharmacological activity is less characterized in publicly available literature. Based on its structural similarity to known psychoactive compounds, particularly the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine), this guide posits that the primary mechanism of action of this compound is the inhibition of monoamine oxidase. This document provides a detailed overview of this presumed mechanism, including relevant signaling pathways, and outlines comprehensive experimental protocols to verify this hypothesis and quantify its potency and selectivity.
Core Presumed Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, norepinephrine, and dopamine) and other biogenic amines.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2]
The structural hallmark of this compound is the cyclopropylamine moiety. This functional group is known to be a "mechanism-based inactivator" or "suicide inhibitor" of MAO.[3] The strained cyclopropane ring is thought to undergo ring-opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, resulting in irreversible inhibition.[3]
The difluorophenyl substituent likely modulates the compound's affinity and selectivity for the MAO-A and MAO-B isoforms. Structure-activity relationship (SAR) studies of various phenylcyclopropylamines have shown that substitutions on the phenyl ring can significantly alter inhibitory potency and selectivity.[4]
Signaling Pathway of Monoamine Oxidase Inhibition
The inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters. By blocking their primary degradation pathway, more neurotransmitters are available in the presynaptic terminal for packaging into vesicles and subsequent release into the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Quantitative Data on Structurally Related Compounds
| Compound/Parameter | MAO-A | MAO-B | Selectivity | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| cis-N-benzyl-2-methoxycyclopropylamine (IC50) | 170 nM | 5 nM | MAO-B selective | [3] |
| Tranylcypromine (kinact/KI) | ~6-fold less potent than for MAO-B | Potent inhibitor | Non-selective | [5] |
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro assays should be performed.
Fluorometric Monoamine Oxidase Inhibition Assay
This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase indicates MAO inhibition.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[2][7]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
This compound (test compound)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[2]
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in MAO Assay Buffer.
-
Assay Plate Preparation: To the wells of a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.
-
Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate with the test compounds for a defined period (e.g., 15 minutes at 37°C) to allow for irreversible inhibition.[8]
-
Reaction Initiation: Prepare a reaction mixture containing the substrate and the fluorogenic probe/HRP. Add this mixture to all wells to start the reaction.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) over time (kinetic read) or as an endpoint reading.[9]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for Fluorometric MAO Inhibition Assay.
Radioligand Binding Assay for MAO
This assay determines the affinity (Ki) of the test compound for the active site of MAO by measuring its ability to displace a radiolabeled ligand.
Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., a known reversible inhibitor) for binding to the MAO enzyme. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[10]
Materials:
-
Mitochondrial membrane preparations containing MAO-A and MAO-B
-
Radioligand (e.g., [³H]-Ro41-1049 for MAO-A, [³H]-Lazabemide for MAO-B)
-
Binding Buffer
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).[11]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[11]
Conclusion
The chemical structure of this compound strongly suggests that its primary mechanism of action is the inhibition of monoamine oxidase. Its cyclopropylamine core is a well-established pharmacophore for irreversible MAO inhibitors. The difluorophenyl moiety is anticipated to modulate its potency and selectivity towards the MAO-A and MAO-B isoforms. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, quantifying the compound's inhibitory activity, and fully characterizing its pharmacological profile. Such studies are essential to understand any potential off-target effects or to explore alternative therapeutic applications for this molecule and its derivatives beyond its current use as a synthetic intermediate.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine CAS number 1006614-49-8
CAS Number: 1006614-49-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The specific stereochemistry of this compound is crucial for the biological activity of the final drug product. This guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance in the mechanism of action of Ticagrelor.
Chemical and Physical Properties
The compound exists both as a free base and, more commonly, as a hydrochloride salt to enhance its stability and solubility.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₂N | [4] |
| Molecular Weight | 169.17 g/mol | [4] |
| IUPAC Name | trans-(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | [4] |
| Appearance | White to off-white powder (as hydrochloride salt) | [5] |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 1402222-66-5 | [3] |
| Molecular Formula | C₉H₁₀ClF₂N | [3] |
| Molecular Weight | 205.63 g/mol | [3] |
| DSC (Onset) | 200 °C | [6] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been developed, often with a focus on achieving high enantiomeric purity. Below are summaries of key methodologies described in the patent literature.
Method 1: From 3,4-Difluorobenzaldehyde
This pathway involves the formation of a cyclopropane ring from an alkene precursor.
Experimental Protocol:
-
Formation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.[1]
-
Formation of Chiral Ester: The resulting propenoic acid is converted to its acid chloride using thionyl chloride. This is then reacted with a chiral auxiliary, such as L-menthol, to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.[1][7]
-
Cyclopropanation: The chiral ester undergoes cyclopropanation using dimethylsulfoxonium methylide to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.[1][7]
-
Hydrolysis: The ester is hydrolyzed to (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid.[7]
-
Curtius Rearrangement: The carboxylic acid is converted to the final amine product via a Curtius rearrangement, which typically involves the formation of an acyl azide intermediate followed by thermal or photochemical rearrangement to an isocyanate and subsequent hydrolysis.[7]
Method 2: From 1,2-Difluorobenzene
This approach builds the cyclopropane ring onto the aromatic core through a different set of intermediates.
Experimental Protocol:
-
Friedel-Crafts Acylation: 1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[8]
-
Chiral Reduction: The keto group of the ethanone derivative is stereoselectively reduced using a chiral oxazaborolidine catalyst and a borane source (e.g., borane dimethylsulfide complex) to yield 2-chloro-1-(3,4-difluorophenyl)ethanol.[8]
-
Cyclopropanation: The resulting chiral alcohol is reacted with triethylphosphonoacetate in the presence of a strong base like sodium hydride to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.[8]
-
Amidation and Hofmann Rearrangement: The ester is converted to an amide, which then undergoes a Hofmann rearrangement (using reagents like sodium hydroxide and sodium hypochlorite) to yield the desired this compound.[7]
Role in Ticagrelor's Mechanism of Action
This compound is a critical building block for Ticagrelor. The biological activity of Ticagrelor stems from its ability to antagonize the P2Y12 receptor on platelets.
The P2Y12 receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[9] Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor.[10][11] This means it binds to a site on the receptor that is different from the ADP binding site, and in doing so, it prevents the conformational change required for receptor activation.[10] By blocking the P2Y12 receptor, Ticagrelor inhibits the downstream signaling events, which include the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and ultimately the activation of the glycoprotein IIb/IIIa receptor, which is responsible for the cross-linking of platelets.[12]
Visualizations
Synthesis Workflow
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]
- 4. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 11. Ticagrelor - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
An In-depth Technical Guide on (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Data
The molecular weight and other key identifiers for this compound and its common salt forms are summarized below. This data is crucial for accurate quantification, formulation, and quality control in a research and development setting.
| Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Free Base) | C₉H₉F₂N | 169.17[1][2] |
| This compound Hydrochloride | C₉H₁₀ClF₂N | 205.63[1] |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | C₁₇H₁₇F₂NO₃ | 321.32[3][4] |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride | C₉H₁₀ClF₂N | 205.63[5] |
Experimental Protocols
The following section details a synthetic protocol for a stereoisomer of the target compound. This methodology provides insight into the general synthetic strategies employed for this class of molecules.
Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate [4]
This protocol outlines the reduction of a nitrocyclopropane precursor to the corresponding amine, followed by salt formation.
Step 1: Reduction of the Nitro Group
-
A solution of methanolic hydrochloric acid (6.0-7.0% w/w, 4300 ml) is pre-cooled.
-
Trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane (215.0 g) is added to the cooled solution.
-
The resulting mixture is further cooled to a temperature of -5 to 0°C.
-
Zinc dust (343.71 g) is added portion-wise over a period of 2 to 3 hours, maintaining the temperature between -5 and 0°C.
-
The reaction mixture is stirred for an additional 2 hours at the same temperature.
-
Upon reaction completion, the mixture is filtered through a hyflo bed, which is then washed with methanol (2 x 215 ml).
-
The filtrate and washings are combined and concentrated under reduced pressure.
Step 2: Work-up and Extraction
-
A 25% aqueous ammonia solution (1290 ml) is added to the cooled, concentrated residue, ensuring the temperature remains below 30°C.
-
The mixture is stirred for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 537.5 ml).
-
The organic layers are combined and subsequently extracted three times with aqueous hydrochloric acid (645 ml of concentrated HCl mixed with 1935 ml of water, followed by 3 x 865 ml).
-
The combined aqueous acidic layers are washed with dichloromethane (645 ml).
Step 3: Salt Formation and Isolation
-
The resulting slurry is stirred for 12 hours at 20 to 25°C.
-
The mixture is then cooled to 0 to 5°C and stirred for an additional 2 hours.
-
The solid product is isolated by filtration and washed with chilled methanol (215 ml).
-
The isolated solid is dried under reduced pressure at 40 to 45°C to yield pure (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate as a white solid (127 g).
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate.
Caption: Synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine salt.
References
- 1. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
The Crucial Role of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine in Modern Antithrombotic Therapy: A Technical Guide
Introduction
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that has emerged as a critical pharmaceutical intermediate in the synthesis of advanced antithrombotic agents. Its unique stereochemistry and difluorophenyl moiety are essential for the efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the discovery, synthesis, and application of this pivotal molecule, with a focus on its role in the production of Ticagrelor, a potent P2Y12 receptor antagonist.[1][2][3] The development of efficient and stereoselective synthetic routes to this compound has been a significant area of research, driven by the need for high-purity intermediates in pharmaceutical manufacturing.[1][4] This document will detail various synthetic strategies, present key quantitative data, and illustrate the relevant biological pathway to provide a comprehensive resource for researchers and professionals in drug development.
Synthetic Strategies and Quantitative Data
The synthesis of this compound has been approached through several distinct routes, each with its own set of advantages and challenges. The primary goal is to achieve high stereoselectivity and overall yield. Below are summaries of key synthetic approaches and the associated quantitative data.
Route 1: Asymmetric Cyclopropanation and Hofmann Rearrangement
This common approach involves the asymmetric cyclopropanation of a substituted alkene, followed by a Hofmann rearrangement of an intermediate amide to yield the desired amine.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Asymmetric 1,4-Addition | (5H)-furan-2-one, 3,4-difluorophenylboronic acid derivative, Rhodium complex, Chiral ligand | Toluene | - | - | - |
| 2 | Ring Opening and Amidation | Thionyl chloride, Ammonia | Dichloromethane | - | - | - |
| 3 | Cyclization | Base (e.g., Sodium hydroxide) | - | - | - | - |
| 4 | Hofmann Rearrangement | Sodium hypochlorite, Sodium hydroxide | Water | 40 | 81.9 | >98.0 |
Route 2: Chiral Resolution of a Racemic Mixture
An alternative strategy involves the synthesis of a racemic mixture of 2-(3,4-difluorophenyl)cyclopropanamine, followed by resolution using a chiral acid to isolate the desired (1S,2R)-enantiomer.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Racemic Synthesis | (Details vary) | - | - | - | - |
| 2 | Chiral Resolution | D-Mandelic acid | Ethanol | - | - | >99.0 (ee) |
Route 3: From trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane
This route utilizes a nitrocyclopropane intermediate which is then reduced to the amine.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Reduction of Nitro Group | Zinc dust, Hydrochloric acid | Methanol | -5 to 0 | - | - |
| 2 | Salt Formation | (2R)-Hydroxy(phenyl)ethanoic acid | Methanol | 0 to 5 | - | - |
Experimental Protocols
Protocol 1: Synthesis via Hofmann Rearrangement
This protocol is a representative example of the synthesis of this compound.
Step 1: Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
A detailed procedure for the asymmetric synthesis of the cyclopropane ring and subsequent amidation is required, which can be adapted from various patented methods.
Step 2: Hofmann Rearrangement to this compound
-
To a reaction vessel, add 6.0 g of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (30.3 mmol).
-
Add 36.4 g of 30% aqueous sodium hydroxide (272.7 mmol) and 35.0 g of 14.5% aqueous sodium hypochlorite (68.2 mmol).
-
Heat the reaction mixture to 40°C and stir for 14 hours.
-
After the reaction is complete, add 100 g of isopropyl acetate, stir, and separate the layers.
-
Wash the organic layer with water.
-
Distill off the solvent under reduced pressure to obtain the product as an oily substance.
-
The yield of this compound is approximately 4.2 g (81.9%).[5]
Visualization of the Biological Pathway and Synthetic Logic
Mechanism of Action of Ticagrelor
This compound is a key building block for Ticagrelor, an antiplatelet drug. Ticagrelor functions by antagonizing the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.
Caption: P2Y12 receptor signaling pathway and inhibition by Ticagrelor.
Synthetic Workflow for Ticagrelor
The following diagram outlines the key stages in the synthesis of Ticagrelor, highlighting the incorporation of the this compound intermediate.
Caption: General synthetic workflow for Ticagrelor.
The discovery and development of efficient synthetic pathways to this compound have been instrumental in the large-scale production of Ticagrelor. The stereochemical integrity of this intermediate is paramount to the therapeutic efficacy of the final drug product. The synthetic routes and protocols outlined in this guide, along with an understanding of the biological context, provide a valuable resource for chemists and researchers in the pharmaceutical industry. Continued innovation in the synthesis of this and other chiral intermediates will be crucial for the future of drug development.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Physical and chemical properties of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
An In-depth Technical Guide to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[][2][3][4]
Chemical Identity and Structure
This compound hydrochloride is a conformationally restricted phenethylamine derivative.[5] The hydrochloride salt form enhances its stability and handling properties for use in further chemical reactions.
| Identifier | Value |
| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride[6][7] |
| Synonyms | Ticagrelor Related Compound 31 HCl[7] |
| CAS Number | 1402222-66-5[5][7][8][9][10] |
| Molecular Formula | C₉H₉F₂N · HCl[5] or C₉H₁₀ClF₂N[6][8] |
| Molecular Weight | 205.63 g/mol [][2][6][8][10] |
| InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N[5] |
| SMILES | Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2[7][9] |
Physical and Chemical Properties
The compound is typically supplied as a white solid with a purity of 95% or greater.[][5] Its physical and chemical characteristics are summarized below.
Table of Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White Solid | [] |
| Purity | ≥95% - ≥98% | [][5] |
| Melting Point | DSC (Onset): 200 °C | [8] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [][5] |
| Stability | ≥ 4 years at -20°C |[5] |
Table of Solubility Data
| Solvent | Solubility |
|---|---|
| DMSO | ≥10 mg/mL |
| Ethanol | ≥10 mg/mL |
| PBS (pH 7.2) | ≥10 mg/mL |
(Data sourced from Cayman Chemical[5])
Table of Spectral Data
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) |
| ¹⁹F NMR (DMSO-d₆) | δ -138.9 (m, 1F), -142.1 (m, 1F) |
(Data sourced from ChemicalBook[8])
Role in Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of Ticagrelor. Ticagrelor's mechanism of action involves the reversible inhibition of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[2][3] The specific stereochemistry of this compound is essential for the final biological activity of the Ticagrelor molecule.
Experimental Protocols
Synthesis of this compound hydrochloride
A common method for the preparation of the hydrochloride salt involves the deprotection of a suitable N-protected precursor. The following protocol is adapted from a literature synthesis.[8]
Materials:
-
N-protected (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine precursor (e.g., "Villa'")
-
Methanol (MeOH)
-
37% Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve the N-protected precursor (1.0 equivalent) in methanol.
-
Add concentrated hydrochloric acid (e.g., 37% solution) to the reaction mixture.
-
Stir the resulting mixture at room temperature (approx. 25°C) for 2 hours.
-
Partially evaporate the methanol under reduced pressure.
-
Add water to the concentrated mixture to precipitate the product.
-
Filter the white precipitate.
-
Wash the filtered solid with water.
-
Dry the solid to afford the title compound as the HCl salt.
Analytical Characterization
A comprehensive characterization of the compound is crucial to ensure its identity, purity, and quality for use as a reference standard or synthetic intermediate.[10]
Standard Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To elucidate the chemical structure and confirm stereochemistry.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
X-Ray Diffraction (XRD): Can be used to characterize the crystalline form of the solid.[11]
Safety and Handling
Based on available data for the parent compound and related structures, the substance should be handled with care.
Hazard Identification:
-
H302: Harmful if swallowed[6]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.
References
- 2. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]
- 8. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Derivatives and Analogues as P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and its derivatives, a critical chemical scaffold in the development of antithrombotic agents. The primary focus of this document is on the role of these compounds as antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. This guide will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and biological evaluation.
Introduction
This compound serves as a crucial chiral building block in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events. The specific stereochemistry of this cyclopropylamine moiety is fundamental to the high-affinity binding and pharmacological activity of Ticagrelor and its analogues.[1] This guide will explore the synthesis of this core structure and its derivatives, their interaction with the P2Y12 receptor, and the downstream signaling pathways they modulate.
Mechanism of Action: Targeting the P2Y12 Receptor Signaling Pathway
The primary molecular target for this class of compounds is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (ADP) is the endogenous agonist for this receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.
The signaling pathway is initiated by ADP binding, which causes a conformational change in the P2Y12 receptor and activation of the coupled inhibitory G protein, Gαi. This activation leads to two main downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state, inhibits platelet activation. Thus, reduced PKA activity leads to less VASP phosphorylation and consequently, enhanced platelet activation.
-
Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunits of the G protein activate PI3K, which in turn phosphorylates and activates Akt (protein kinase B). This cascade contributes to the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation, by promoting the binding of fibrinogen and von Willebrand factor.
This compound-containing compounds, such as Ticagrelor, act as antagonists at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting these downstream signaling events, ultimately preventing platelet aggregation.[2]
Structure-Activity Relationship (SAR) and Quantitative Data
The development of potent P2Y12 antagonists has been guided by extensive SAR studies. The (1S,2R)-2-(3,4-difluorophenyl)cyclopropylamine moiety is a key pharmacophore. Modifications to other parts of the molecule have been explored to optimize potency, selectivity, and pharmacokinetic properties.
The following table summarizes the antiplatelet activity of selected Ticagrelor analogues.
| Compound | Structure | Antiplatelet Activity (Qualitative) | Reference |
| Ticagrelor | N/A (Complex) | Potent P2Y12 inhibitor | |
| Analogue 7k | Phenylcyclopropyl replaced with cyclopropyl | Maintained marked activity | |
| Analogue 7m | Cyclopropyl replaced with ethylene | Dramatically suppressed activity | |
| Analogue 7j | Lacks the aralkyl group on the 7-position nitrogen | Suppressed activity |
Note: Quantitative IC50 values for these specific analogues are not provided in the source material, hence a qualitative description of activity is presented.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of this compound derivatives. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.
Synthesis of a Ticagrelor Analogue Intermediate
The following is a representative synthetic step for a Ticagrelor analogue.
Synthesis of N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(ethylthio)-3-ethyl-3H-[3][4][5]triazolo[4,5-d]pyrimidin-7-amine (Analogue 7d)
-
A mixture of 7-chloro-5-(ethylthio)-3-ethyl-3H-[3][4][5]triazolo[4,5-d]pyrimidine (0.5 g, 2.05 mmol), (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (0.42 g, 2.5 mmol), and triethylamine (0.3 mL, 2.1 mmol) in acetonitrile (10 mL) is prepared.
-
The reaction mixture is heated at 50°C for 2 hours.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid.
ADP-Induced Platelet Aggregation Assay
This in vitro assay is used to assess the inhibitory effect of the synthesized compounds on platelet function.[3]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Protocol:
-
Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer at 37°C and allow it to equilibrate.
-
Add the test compound (dissolved in a suitable solvent) or vehicle control to the PRP and incubate for a predetermined time.
-
Initiate platelet aggregation by adding a specific concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP baseline. The IC50 value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) is determined from a dose-response curve.
Conclusion
The this compound scaffold is a cornerstone in the design of modern P2Y12 receptor antagonists. Understanding the synthesis of its derivatives, their mechanism of action, and the nuances of their biological evaluation is critical for the development of new and improved antithrombotic therapies. This guide provides a foundational understanding for researchers and drug development professionals working in this important therapeutic area. Further exploration into the SAR of a wider range of analogues, supported by quantitative biological data, will be instrumental in designing the next generation of P2Y12 inhibitors with enhanced efficacy and safety profiles.
References
- 1. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine from 1,2-difluorobenzene
An overview of the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of various pharmaceuticals, from the starting material 1,2-difluorobenzene is provided in this application note. Detailed experimental protocols, quantitative data, and process workflows are presented to guide researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a critical chiral building block, most notably utilized in the synthesis of the antiplatelet medication Ticagrelor.[1][2] The specific stereochemistry of this compound is essential for its biological activity. The following protocols outline a common and effective synthetic route starting from 1,2-difluorobenzene, proceeding through key intermediates such as 2-chloro-1-(3,4-difluorophenyl)ethanone and (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[3][4] This document details the necessary steps, from the initial Friedel-Crafts acylation to the final amine formation via Curtius or Hofmann rearrangement, providing a comprehensive guide for its laboratory-scale synthesis.
Overall Synthetic Pathway
The synthesis of this compound from 1,2-difluorobenzene is a multi-step process. The general workflow involves the formation of a key ketone intermediate, followed by asymmetric reduction, cyclopropanation, hydrolysis, and finally, the conversion of a carboxylic acid to the target amine.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone
This step involves a Friedel-Crafts acylation of 1,2-difluorobenzene.
-
Reaction: 1,2-Difluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][4]
-
Procedure:
-
To a stirred suspension of anhydrous aluminum trichloride in a suitable solvent (e.g., dichloromethane or 1,2-difluorobenzene itself[5]), add 1,2-difluorobenzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Step 2: Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
This step is an asymmetric reduction of the ketone to a chiral alcohol.
-
Reaction: The prochiral ketone is reduced enantioselectively using a chiral catalyst system. A common method employs a chiral oxazaborolidine catalyst (like (R)-Corey-Bakshi-Shibata catalyst) with a borane source (e.g., borane dimethylsulfide complex).[3][6]
-
Procedure:
-
Dissolve the chiral oxazaborolidine catalyst in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C.
-
Slowly add the borane dimethylsulfide complex.
-
Add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in THF dropwise to the catalyst mixture.
-
Stir the reaction at the same temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, water, and brine.
-
Dry the organic phase and concentrate to give the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC.
-
Step 3: Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
This intramolecular cyclization forms the cyclopropane ring.
-
Reaction: The chiral chloro-alcohol is treated with a strong base and triethylphosphoacetate.[4]
-
Procedure:
-
Prepare a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like toluene or THF under an inert atmosphere.
-
Add triethylphosphoacetate dropwise to the suspension at room temperature.
-
Add a solution of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in the same solvent to the reaction mixture.
-
Heat the mixture and stir for several hours.
-
After cooling, quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting ester by column chromatography on silica gel.
-
Step 4: Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This is a standard ester hydrolysis step.
-
Reaction: The ethyl ester is saponified using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]
-
Procedure:
-
Dissolve the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the alcohol by evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 5: Synthesis of this compound
The final step involves converting the carboxylic acid to the target amine. Two common methods are the Curtius and Hofmann rearrangements.
This method proceeds via an acyl azide intermediate. Caution: Sodium azide is highly toxic and potentially explosive.[3][6] This reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantioselective Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor. Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final drug product. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this key intermediate. The primary route detailed herein involves an asymmetric rhodium-catalyzed 1,4-addition to (5H)-furan-2-one, followed by a series of transformations including ring opening, amidation, cyclization, and a Hofmann rearrangement. Alternative methodologies, including enzymatic and other catalytic approaches, are also discussed and comparative data are presented to aid in method selection.
Introduction
The enantioselective synthesis of small molecule drug intermediates is a cornerstone of modern pharmaceutical development. The precise control of stereochemistry is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound, a key building block for Ticagrelor, presents a significant synthetic challenge in establishing the two contiguous stereocenters on the cyclopropane ring with the correct absolute and relative configuration. This protocol outlines a robust and highly stereoselective method for its preparation.
Comparative Data of Synthetic Routes
Several synthetic strategies have been developed for the enantioselective synthesis of this compound. The following table summarizes the quantitative data for the key steps of the primary route detailed in this document, alongside data from alternative approaches for comparison.
| Synthetic Route | Key Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Primary Route | Asymmetric 1,4-Addition | (5H)-Furan-2-one | (R)-4-(3,4-Difluorophenyl)dihydrofuran-2(3H)-one | High | >95 | Analogous Reactions |
| Hofmann Rearrangement | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | This compound | ~82 | Not Reported | Patent Data[1] | |
| Alternative Route 1 | Enzymatic Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | High | 98-99 | Patent Data[2] |
| Alternative Route 2 | Asymmetric Cyclopropanation | 3,4-Difluorostyrene | Chiral cyclopropane precursor | Moderate to High | High | General Methods |
Experimental Protocols: Primary Synthetic Route
This section provides a detailed, step-by-step protocol for the enantioselective synthesis of this compound starting from (5H)-furan-2-one.
Workflow of the Primary Synthetic Route
References
Protocol for the preparation of Ticagrelor using (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events. The described synthetic route utilizes (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine as a key chiral starting material. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the mechanism of action of Ticagrelor.
Introduction
Ticagrelor, with the chemical name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][2][3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a potent and reversible antiplatelet agent.[4] It functions by inhibiting the P2Y12 receptor, a key component in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation.[1][2][3] Unlike thienopyridine derivatives such as clopidogrel, Ticagrelor is an active drug upon administration and does not require metabolic activation, leading to a faster onset of action.[1] Its reversible binding to the P2Y12 receptor allows for a more manageable antiplatelet effect.[1] This protocol details a synthetic approach to Ticagrelor, focusing on the incorporation of the crucial this compound moiety.
Mechanism of Action
Ticagrelor is a direct-acting P2Y12 receptor antagonist that reversibly binds to the receptor at a site distinct from the ADP binding site (an allosteric antagonist).[1] Under normal physiological conditions, ADP binds to the P2Y12 receptor on platelets, initiating a signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor. This activation facilitates fibrinogen binding and subsequent platelet aggregation, forming a thrombus.[1] Ticagrelor's binding to the P2Y12 receptor induces a conformational change that prevents ADP from activating the receptor, thereby inhibiting the downstream signaling required for platelet activation and aggregation.[1]
Figure 1: Mechanism of Action of Ticagrelor.
Synthetic Workflow
The synthesis of Ticagrelor from this compound generally involves a multi-step process. A key step is the nucleophilic substitution reaction where the amine group of this compound displaces a leaving group (typically a halogen) on a protected triazolopyrimidine core. This is followed by a deprotection step to remove protecting groups from the cyclopentanediol moiety, yielding the final Ticagrelor product. The crude product is then purified through crystallization to achieve high purity.
Figure 2: Synthetic Workflow for Ticagrelor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Synthesis of Protected Ticagrelor
This procedure involves the condensation of a protected triazolopyrimidine intermediate with this compound.
-
To a stirred solution of the protected triazolopyrimidine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran, add this compound hydrochloride (1.0-1.2 eq).[5]
-
Add a base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (2.0-2.5 eq), to the reaction mixture.[1][5]
-
Stir the reaction mixture at a temperature ranging from room temperature to 40-45°C.[5]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[1][5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Ticagrelor.
Deprotection of Protected Ticagrelor to Yield Ticagrelor
This step involves the removal of the protecting groups (e.g., acetonide) from the cyclopentanediol moiety.
-
Dissolve the crude protected Ticagrelor from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.[1][2]
-
Add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[1][6]
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the deprotection by TLC or HPLC.[1][6]
-
Once the reaction is complete, adjust the pH of the reaction mixture to 7.0-8.0 with a base solution (e.g., 40% sodium hydroxide).[4]
-
Extract the aqueous layer with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude Ticagrelor.[1]
Purification of Ticagrelor
The final step is the purification of the crude product to obtain high-purity Ticagrelor.
-
Dissolve the crude Ticagrelor in a suitable solvent, such as ethyl acetate or a mixture of methanol and water, by heating.[4][7]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling to 0-5°C can improve the yield.
-
Filter the crystalline solid and wash with a cold solvent.
-
Dry the purified Ticagrelor under vacuum to obtain the final product.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of Ticagrelor.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Condensation | This compound HCl, Protected Triazolopyrimidine, DIPEA | Acetonitrile | 25-30°C | 2-3 h | ~98%[1] |
| Deprotection | Protected Ticagrelor, HCl | Dichloromethane | 20-25°C | 2-3 h | ~81%[1] |
| Purification | Crude Ticagrelor | Ethyl Acetate | Reflux then cool | - | ~92%[7] |
Table 2: Purity and Analytical Data
| Product | Method | Purity | Analytical Data |
| Protected Ticagrelor | HPLC | >93%[1] | - |
| Crude Ticagrelor | HPLC | ~99%[6] | - |
| Purified Ticagrelor | HPLC | >99.8%[2] | ¹H NMR, ¹³C NMR, MS, FT-IR data consistent with reported values.[4] |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of high-purity Ticagrelor using this compound as a key starting material. The outlined steps for condensation, deprotection, and purification are well-established and can be implemented in a laboratory setting. The provided data and visualizations offer a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]
- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
- 7. Purification and preparation methods of ticagrelor - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[1][2] The stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.[3][4] Therefore, robust and scalable synthetic methods that afford high enantiomeric purity are of significant industrial interest. These application notes provide an overview of common synthetic strategies and detailed protocols for the large-scale production of this key intermediate.
Synthetic Strategies Overview
Several synthetic routes for this compound have been developed, each with distinct advantages and disadvantages for industrial-scale production. The primary challenge lies in the stereoselective construction of the cyclopropane ring and the introduction of the amine functionality with the desired (1S,2R) configuration.
A common approach involves the cyclopropanation of a substituted olefin followed by resolution or asymmetric synthesis to obtain the desired enantiomer. Subsequent functional group manipulation then yields the target amine. Another strategy employs a chiral auxiliary to direct the stereoselective cyclopropanation. More recent developments focus on biocatalytic methods to improve stereoselectivity and reduce environmental impact.[5]
Herein, we detail a frequently employed synthetic pathway that starts from 3,4-difluorobenzaldehyde and proceeds through a chiral resolution step. This method is well-documented and provides a practical approach for obtaining the target compound with high purity.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid
This protocol outlines the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid to yield the corresponding cinnamic acid derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid.
Methodology:
-
To a suitable reaction vessel, add 3,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), pyridine (3.0 eq), and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford (E)-3-(3,4-Difluorophenyl)acrylic acid.
Protocol 2: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
This protocol describes the cyclopropanation of the acrylic acid derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of racemic trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.
Methodology:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of trimethylsulfoxonium iodide (2.2 eq) in anhydrous DMSO.
-
Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Add a solution of (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in DMSO to the ylide solution.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and quench by pouring it into ice water.
-
Acidify the aqueous solution with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic acid.
Protocol 3: Chiral Resolution and Amine Formation
This protocol details the resolution of the racemic carboxylic acid using a chiral amine, followed by conversion to the target this compound. A common method for this transformation is the Curtius rearrangement.
Logical Relationship Diagram:
Caption: Logical flow from racemic acid to the final chiral amine.
Methodology:
Step 1: Diastereomeric Salt Resolution
-
Dissolve the racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid in a suitable solvent such as ethanol or isopropanol.
-
Add a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral resolving agent, for example, (R)-α-methylbenzylamine.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to crystallize the diastereomeric salt.
-
Filter the crystals and recrystallize from the same solvent to improve diastereomeric purity.
-
Treat the resolved diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Step 2: Curtius Rearrangement
-
Convert the resolved carboxylic acid to the corresponding acyl azide. This is often achieved by first forming the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Caution: Sodium azide is highly toxic and potentially explosive. [1]
-
The acyl azide is then thermally rearranged in an inert solvent (e.g., toluene) to form the isocyanate.
-
Hydrolysis of the isocyanate with aqueous acid yields the desired this compound.
An alternative, safer approach to the Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Values can vary based on reaction scale and specific conditions.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) | Purity (%) |
| 1 | (E)-3-(3,4-Difluorophenyl)acrylic acid | 3,4-Difluorobenzaldehyde | 1:1.2 (Malonic Acid) | Pyridine | 85-95 | >98 |
| 2 | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | (E)-3-(3,4-Difluorophenyl)acrylic acid | 1:2.2 (Ylide) | DMSO | 70-85 | >97 (racemic) |
| 3 | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Racemic Acid | 1:0.5 (Chiral Amine) | Ethanol | 35-45 (based on racemate) | >99 (de) |
| 4 | This compound | (1R,2R)-Carboxylic Acid | - | Toluene/Water | 60-75 | >99 (ee) |
Alternative Synthetic Routes
For industrial applications, avoiding hazardous reagents like azides is a significant advantage.[1] Alternative routes have been developed to circumvent the use of the Curtius rearrangement. One such method is the Hofmann degradation of the corresponding amide.
Another approach involves asymmetric cyclopropanation, which can directly provide an enantiomerically enriched cyclopropane derivative, thus avoiding a classical resolution step. Biocatalytic methods, such as the use of carbonyl reductases for the stereoselective reduction of a ketone precursor, are also gaining traction for their high selectivity and green credentials.[5]
Conclusion
The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and stereochemical purity. The choice of synthetic route for industrial production will depend on a balance of factors including cost, safety, environmental impact, and scalability. The protocols provided here represent a well-established method, while also acknowledging the existence of more modern and potentially advantageous alternatives.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Resolution of 2-(3,4-Difluorophenyl)cyclopropanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral building block in modern pharmaceuticals. Its enantiomers, particularly the (1R,2S) isomer, are essential for the synthesis of potent therapeutic agents like Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[1] Given that the pharmacological activity of such complex molecules is highly dependent on their specific stereochemistry, the efficient separation of the racemic 2-(3,4-Difluorophenyl)cyclopropanamine is a crucial step in the manufacturing process.
These application notes provide detailed protocols and comparative data for the primary methods used to resolve the enantiomers of 2-(3,4-Difluorophenyl)cyclopropanamine: classical diastereomeric salt resolution, chiral chromatography, and enzymatic resolution.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This is the most common and industrially scalable method for resolving chiral amines.[2] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3][4] The desired diastereomeric salt is crystallized, isolated, and then treated with a base to liberate the enantiomerically pure amine.
Application Note
The selection of the chiral resolving agent and the crystallization solvent is critical for achieving high yield and enantiomeric excess (e.e.). Screening of various chiral acids and solvent systems is often necessary to identify the optimal conditions.[2] For 2-(3,4-Difluorophenyl)cyclopropanamine, derivatives of tartaric acid and mandelic acid have been shown to be effective.[1][5][6] R-mandelic acid is a preferred optically active acid for this resolution.[5][6] The success of the resolution depends on the significant solubility difference between the two diastereomeric salts formed.[7]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Quantitative Data: Chiral Resolving Agents
| Resolving Agent | Target Enantiomer | Solvent System | Yield | Enantiomeric Excess (e.e.) | Reference |
| (R)-Mandelic Acid | (1R,2S) | Not Specified | High Purity (≥99%) | Not Specified | [1] |
| (2R,3R)-Tartaric Acid | (1R,2S) | Not Specified | Not Specified | Not Specified | [8] |
| (R,R)-Di-p-toluoyl-tartaric acid | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| (R,R)-4-Chlorotartranilic acid | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocol: Resolution with (R)-Mandelic Acid
This protocol is a representative procedure based on established chemical principles for diastereomeric salt resolution.
-
Dissolution: Dissolve one equivalent of racemic 2-(3,4-Difluorophenyl)cyclopropanamine in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/methanol) at an elevated temperature (e.g., 50-60°C).
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of (R)-Mandelic acid in the same solvent, warming if necessary. Slowly add the (R)-Mandelic acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C for several hours or overnight to induce crystallization of the less soluble diastereomeric salt, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine-(R)-mandelate.
-
Isolation of Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the solvent.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Extraction: Stir the mixture until all solids have dissolved. The mandelic acid will move into the aqueous phase as its sodium salt, leaving the free amine in the organic phase. Separate the organic layer.
-
Isolation of Product: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or SFC.
Method 2: Chromatographic Resolution
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[10] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common modes for this type of resolution.[2] While highly effective, scaling up chromatographic separations can be more costly than classical resolution.[2]
Application Note
The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for a broad range of compounds, including chiral amines.[12] Mobile phase composition, including the organic modifier, additives (like diethylamine for amines), and flow rate, must be optimized to achieve baseline separation.[11]
Workflow for Chiral Chromatographic Resolution
References
- 1. nbinno.com [nbinno.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Resolutions using diastereoisomeric salts [mail.almerja.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. manusaktteva.com [manusaktteva.com]
- 9. benchchem.com [benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 12. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
Application Notes and Protocols for the Synthesis of Optically Pure (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its enantiomer, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, is a key intermediate in the production of Ticagrelor (Brilinta®), a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[1][2] The synthesis of optically pure cyclopropylamines is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability that the cyclopropane ring imparts to a molecule.[3]
This document outlines several synthetic strategies for obtaining optically pure trans-2-(3,4-Difluorophenyl)cyclopropanamine. While the bulk of published research focuses on the (1R,2S)-enantiomer required for Ticagrelor, the methodologies presented are readily adaptable for the synthesis of the (1S,2R)-enantiomer by selecting the opposite enantiomer of the chiral catalyst or auxiliary. The primary strategies discussed include biocatalytic cyclopropanation, asymmetric cyclopropanation using chiral metal catalysts, diastereoselective approaches with chiral auxiliaries, and multi-step syntheses involving stereoselective reductions.
Strategy 1: Biocatalytic Asymmetric Cyclopropanation
This approach leverages an engineered enzyme to catalyze the highly stereoselective cyclopropanation of 3,4-difluorostyrene, offering a green and efficient alternative to traditional chemical methods.[1] An engineered truncated globin from Bacillus subtilis has been shown to effectively catalyze this transformation, producing the cyclopropyl ester precursor with high yield, diastereoselectivity, and enantioselectivity.[1]
Logical Workflow
Caption: Biocatalytic synthesis of the target amine.
Experimental Protocol: Biocatalytic Cyclopropanation
This protocol is adapted from the work on engineered globins for Ticagrelor precursor synthesis.[1]
-
Reaction Setup: In a temperature-controlled reactor, a solution of the engineered truncated globin of Bacillus subtilis is prepared in a suitable buffer.
-
Substrate Addition: 3,4-Difluorostyrene is added to the enzyme solution.
-
Cyclopropanation: Ethyl diazoacetate is added slowly to the reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by HPLC or GC.
-
Extraction: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product, ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, is purified by column chromatography.
-
Conversion to Amine: The purified ester is converted to the target amine. This can be achieved via a Curtius rearrangement (conversion to acyl azide followed by thermal rearrangement) or a Hofmann rearrangement (conversion to the corresponding amide followed by treatment with a halogenating agent and base).[1]
Strategy 2: Asymmetric Cyclopropanation with a Chiral Ruthenium Catalyst
This method employs a chiral ruthenium catalyst to achieve enantioselective cyclopropanation of 3,4-difluorostyrene. The catalyst is typically formed in situ from a ruthenium precursor and a chiral ligand, such as a bis(oxazoline) derivative.
Synthetic Pathway
Caption: Ru-catalyzed asymmetric synthesis pathway.
Experimental Protocol: Ruthenium-Catalyzed Cyclopropanation
This protocol is based on a patented industrial process.[4]
-
Catalyst Formation: In an inert atmosphere, dichloro(p-cymene)ruthenium(II) dimer and a chiral ligand, such as (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, are dissolved in a suitable solvent like toluene.
-
Cyclopropanation: 3,4-Difluorostyrene is added to the catalyst solution. Ethyl diazoacetate is then added dropwise to the mixture at a controlled temperature. The reaction is monitored for completion.
-
Workup: The reaction is quenched, and the crude product is isolated by filtration and extraction.
-
Purification: The resulting ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate is purified, typically by chromatography.
-
Hydrolysis: The purified ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in methanol.[4]
-
Conversion to Amine: The carboxylic acid is then converted to the final amine product through a sequence such as a Curtius rearrangement, which involves formation of an acyl azide followed by rearrangement and hydrolysis.[5]
Strategy 3: Diastereoselective Cyclopropanation with a Chiral Auxiliary
This strategy involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. L-menthol is a commonly used and recoverable chiral auxiliary for this purpose.[2][5]
Experimental Workflow
Caption: Chiral auxiliary-directed synthesis workflow.
Experimental Protocol: L-Menthol Auxiliary Method
This protocol is derived from patented literature.[2][5]
-
Esterification: (E)-3-(3,4-difluorophenyl)-2-propenoic acid is esterified with L-menthol in the presence of a coupling agent or by conversion to the acid chloride followed by reaction with L-menthol in the presence of a base like pyridine.
-
Cyclopropanation: The resulting chiral propenoate is subjected to cyclopropanation. A common method involves using dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaOH or NaH) in DMSO.[5] This step produces a mixture of diastereomers.
-
Diastereomer Separation: The desired diastereomer, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, is separated from the mixture, often by fractional crystallization.
-
Hydrolysis: The optically pure ester is hydrolyzed under basic conditions (e.g., NaOH in an alcohol/water mixture) to yield (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid and recover the L-menthol auxiliary.
-
Conversion to Amine: The resulting enantiomerically pure carboxylic acid is converted to the target amine, typically via a Curtius rearrangement. This involves converting the acid to an acyl chloride, then to an acyl azide, followed by thermal rearrangement and hydrolysis of the intermediate isocyanate.[2]
Strategy 4: Stereoselective Reduction and Intramolecular Cyclization
This pathway builds the chiral center via an asymmetric reduction of a ketone, which then directs the formation of the cyclopropane ring.
Synthetic Pathway
Caption: Synthesis via asymmetric reduction.
Experimental Protocol: Asymmetric Reduction Route
This protocol is a summary of a multi-step synthesis described in patent literature.[4][5]
-
Acylation: 1,2-Difluorobenzene undergoes a Friedel-Crafts reaction with chloroacetyl chloride in the presence of aluminum trichloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Asymmetric Reduction: The resulting ketone is stereoselectively reduced to the corresponding alcohol using a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst) and a borane source like borane dimethylsulfide complex.
-
Intramolecular Cyclization: The chiral 2-chloro-1-(3,4-difluorophenyl)ethanol is reacted with a base such as sodium hydride and triethylphosphoacetate in a solvent like toluene. This promotes an intramolecular cyclization to form ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.
-
Conversion to Amine: The ester is converted to the final amine product. An alternative to the Curtius rearrangement is a two-step process involving conversion to the amide (e.g., using methyl formate and ammonia) followed by a Hofmann rearrangement using sodium hydroxide and sodium hypochlorite.[5]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the different synthetic strategies, providing a basis for comparison.
| Strategy | Key Reagents | Key Step | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Biocatalysis | Engineered Globin, Ethyl Diazoacetate | Enzymatic Cyclopropanation | 79% (for ester) | 98% | >99:1 | [1] |
| Ru-Catalysis | [RuCl₂(p-cymene)]₂, Chiral PyBox ligand | Asymmetric Cyclopropanation | Not specified | High (expected) | Not specified | [4] |
| Chiral Auxiliary | L-Menthol, Trimethylsulfoxonium Iodide | Diastereoselective Cyclopropanation | Overall yield is low | High after crystallization | Good initial selectivity | [2][5] |
| Asymmetric Red. | Chiral Oxazaborolidine, BH₃-SMe₂ | Stereoselective Ketone Reduction | Not specified | High (expected) | N/A | [4][5] |
Note: Data from patent literature often lacks specific yield and selectivity values, focusing on the novelty of the process. The biocatalytic route is the most transparently reported in terms of quantitative outcomes in the cited academic literature.
Conclusion
The synthesis of optically pure (1S,2R)- or (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can be achieved through several distinct and effective strategies. The choice of route depends on factors such as scalability, cost of reagents and catalysts, desired optical purity, and environmental considerations. The biocatalytic approach stands out for its high selectivity and green credentials. Asymmetric catalysis offers a direct route, while methods involving chiral auxiliaries and stereoselective reductions provide robust, albeit often longer, alternatives. Each protocol offers a viable pathway for researchers and drug developers to access this valuable pharmaceutical intermediate.
References
- 1. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Utilizing a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a critical intermediate in the manufacture of the antiplatelet drug Ticagrelor. The synthesis leverages the diastereoselective control offered by Oppolzer's sultam, a well-established chiral auxiliary, to introduce the desired stereochemistry in the cyclopropane ring. This methodology offers a robust pathway to obtaining the target compound with high chiral purity. The protocols described herein are compiled from various sources to provide a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The synthesis of enantiomerically pure cyclopropylamines is a significant challenge in organic chemistry, with broad applications in the pharmaceutical industry. This compound is a key building block for Ticagrelor, and its stereochemistry is crucial for the drug's therapeutic activity. Among the various strategies for its asymmetric synthesis, the use of chiral auxiliaries provides a reliable and scalable method for controlling the stereochemical outcome of the cyclopropanation reaction. This application note focuses on the use of Oppolzer's sultam as a chiral auxiliary to direct the formation of the desired (1R,2R)-cyclopropyl intermediate, which is then converted to the final (1S,2R)-amine.
Overall Synthetic Strategy
The overall synthetic route, as described in the literature, involves a multi-step process commencing with the derivatization of 3,4-difluorocinnamic acid with Oppolzer's sultam.[1] This is followed by a diastereoselective cyclopropanation reaction. The chiral auxiliary is subsequently removed through saponification to yield the enantiomerically enriched cyclopropanecarboxylic acid. Finally, a Curtius rearrangement is employed to convert the carboxylic acid into the target amine.[1]
Caption: Overall synthetic workflow using Oppolzer's sultam.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound using Oppolzer's sultam. Please note that specific yields can vary based on reaction scale and optimization.
| Step | Key Reagents | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Typical Yield (%) |
| 1. Attachment of Chiral Auxiliary | 3,4-Difluorocinnamic acid, Oppolzer's sultam | N-(3,4-Difluorocinnamoyl)-Oppolzer's Sultam | N/A | N/A | >90 |
| 2. Diastereoselective Cyclopropanation | N-cinnamoyl-sultam, Diazomethane, Pd(OAc)₂ | (2S,3S)-2-((1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl)bornane-10,2-sultam | >95% | N/A | 70-85 |
| 3. Removal of Chiral Auxiliary (Saponification) | Cyclopropylamide intermediate, LiOH, H₂O₂ | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid | N/A | >98% | >90 |
| 4. Curtius Rearrangement | Carboxylic acid, DPPA, Benzyl alcohol, H₂/Pd-C | This compound | N/A | >98% | 60-70 (over 2 steps) |
Experimental Protocols
Protocol 1: Synthesis of N-(3,4-Difluorocinnamoyl)-Oppolzer's Sultam
This protocol describes the coupling of 3,4-difluorocinnamic acid with Oppolzer's sultam to form the key substrate for the diastereoselective cyclopropanation.
Materials:
-
3,4-Difluorocinnamic acid
-
(2R)-Bornane-10,2-sultam (Oppolzer's sultam)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a solution of 3,4-difluorocinnamic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-difluorocinnamoyl chloride.
-
In a separate flask, dissolve Oppolzer's sultam (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the sultam solution.
-
Slowly add a solution of the crude 3,4-difluorocinnamoyl chloride in anhydrous DCM to the sultam solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(3,4-Difluorocinnamoyl)-Oppolzer's Sultam.
Protocol 2: Diastereoselective Cyclopropanation
This protocol details the palladium-catalyzed diastereoselective cyclopropanation of the N-cinnamoyl sultam derivative.
Materials:
-
N-(3,4-Difluorocinnamoyl)-Oppolzer's Sultam
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution)
-
Anhydrous diethyl ether or DCM
Procedure:
-
Dissolve N-(3,4-Difluorocinnamoyl)-Oppolzer's Sultam (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of Palladium(II) acetate (0.05-0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0-3.0 eq) to the reaction mixture at 0 °C. Caution: Diazomethane is toxic and explosive.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the cyclopropylamide intermediate with high diastereoselectivity.
Protocol 3: Removal of Oppolzer's Sultam (Saponification)
This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically pure cyclopropanecarboxylic acid.
Materials:
-
Cyclopropylamide intermediate
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the cyclopropylamide intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (2.0-3.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0-5.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can be purified by recrystallization.
Protocol 4: Curtius Rearrangement to this compound
This protocol outlines the conversion of the carboxylic acid to the target amine via a Curtius rearrangement.[1]
Materials:
-
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Benzyl alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Carbamate Formation:
-
To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) at room temperature.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours until the formation of the acyl azide is complete.
-
Add benzyl alcohol (1.2 eq) and continue heating for another 2-4 hours to form the benzyl carbamate.
-
Cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate. Purify the crude carbamate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified benzyl carbamate in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by conversion to its hydrochloride salt and recrystallization.
-
Visualization of Key Processes
Caption: Key reagents in the diastereoselective cyclopropanation step.
Caption: Role of the chiral auxiliary in asymmetric synthesis.
Conclusion
The use of Oppolzer's sultam as a chiral auxiliary provides an effective and well-documented strategy for the asymmetric synthesis of this compound. The protocols outlined in this application note offer a detailed guide for the key transformations, from the attachment of the chiral auxiliary to the final Curtius rearrangement. The high diastereoselectivity achieved in the cyclopropanation step is crucial for obtaining the final product with high enantiomeric purity. This methodology is a valuable tool for researchers and professionals involved in the synthesis of chiral pharmaceuticals and their intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the manufacture of Ticagrelor.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies commence with a derivative of 3,4-difluorobenzene. Key transformations often involve the formation of a cyclopropane ring and the introduction of an amine group with the correct stereochemistry. Common routes include the cyclopropanation of a styrene derivative followed by a Hofmann or Curtius rearrangement of a carboxylic acid or amide intermediate to install the amine functionality.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers often face challenges with low overall yields, the use of hazardous reagents such as sodium azide in the Curtius rearrangement, and achieving high stereoselectivity.[1][2] The multi-step nature of the synthesis also requires careful optimization of each reaction to ensure a high-purity final product.[3]
Q3: Are there safer alternatives to the traditional Curtius rearrangement involving sodium azide?
A3: Yes, modern modifications of the Curtius rearrangement utilize reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure.[2][4] This method avoids the isolation of potentially explosive acyl azide intermediates, enhancing the safety of the process.[2]
Q4: How can the stereoselectivity of the cyclopropanation step be controlled?
A4: The diastereoselectivity of the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate can be influenced by the choice of catalyst.[5] Various catalysts based on rhodium, copper, and ruthenium have been explored to control the cis/trans ratio of the resulting cyclopropane.[5] Engineered enzymes, such as myoglobin-based catalysts, have also shown excellent diastereo- and enantioselectivity.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclopropanation | Inefficient catalyst; Suboptimal reaction temperature; Poor quality of ethyl diazoacetate. | Screen different catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂, or engineered myoglobins) to find the most effective one for your specific substrate.[5][6] Optimize the reaction temperature and consider using freshly prepared or purified ethyl diazoacetate. |
| Poor Diastereoselectivity | Incorrect catalyst choice; Non-optimized reaction conditions. | The choice of catalyst is crucial for controlling diastereoselectivity.[5] Experiment with different metal catalysts and ligands. For instance, specific ruthenium or rhodium catalysts are known to favor the formation of the desired trans-isomer.[5] |
| Low Yield in Hofmann Rearrangement | Incomplete reaction; Formation of side products (e.g., ureas). | Ensure the use of a strong base and appropriate halogenating agent. A modified procedure using N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol can improve yields.[8] To minimize urea formation, the isocyanate intermediate can be trapped with an alcohol to form a carbamate, which is then hydrolyzed in a separate step.[9] |
| Safety Concerns with Curtius Rearrangement | Use of hazardous and potentially explosive sodium azide. | Employ a safer, one-pot procedure using diphenylphosphoryl azide (DPPA).[2][10] This method generates the acyl azide in situ, which then rearranges to the isocyanate without the need for isolation.[2] |
| Incomplete Reaction or Low Yield in Final Amine Formation | Inefficient hydrolysis of the intermediate (e.g., carbamate). | For carbamate intermediates, ensure complete hydrolysis by using appropriate conditions, such as refluxing with a strong base like sodium hydroxide or lithium hydroxide.[11] |
Key Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of 3,4-Difluorostyrene
This protocol is a general guideline for the metal-catalyzed cyclopropanation of 3,4-difluorostyrene using ethyl diazoacetate.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-difluorostyrene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add the chosen catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) to the stirred solution.
-
Addition of Ethyl Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The addition is typically performed over several hours to control the reaction rate and minimize the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst (if heterogeneous) or quench the reaction appropriately. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate.
Protocol 2: Hofmann Rearrangement of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
This protocol describes a modified Hofmann rearrangement for the conversion of the cyclopropanecarboxamide to the corresponding amine.
-
Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (1 equivalent) in methanol.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) to the solution.[8]
-
Reaction Conditions: Heat the solution to reflux for 30-60 minutes.[8]
-
Work-up: After cooling, remove the methanol by rotary evaporation. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 1N HCl) and then with a base (e.g., 1N NaOH).
-
Purification: Dry the organic layer, concentrate, and purify the resulting carbamate intermediate by column chromatography.
-
Hydrolysis: Hydrolyze the purified carbamate to the final amine by heating with a strong base (e.g., NaOH in a water/ethanol mixture).
-
Final Purification: After hydrolysis, extract the amine with an organic solvent, dry, and concentrate. The final product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride salt).[12]
Protocol 3: One-Pot Curtius Rearrangement of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This protocol outlines a safer, one-pot Curtius rearrangement using DPPA.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1 equivalent) and a suitable anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add triethylamine (1.1 equivalents) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 equivalents).[2]
-
Rearrangement: Heat the reaction mixture to 80-100 °C. The rearrangement is typically complete within 2-4 hours, which can be monitored by the cessation of nitrogen gas evolution.[2]
-
Trapping of Isocyanate: After the rearrangement is complete, cool the reaction mixture. To form a carbamate, add a suitable alcohol (e.g., benzyl alcohol or tert-butanol). To obtain the amine directly, carefully add dilute aqueous acid to hydrolyze the isocyanate.
-
Work-up and Purification: After the isocyanate is fully reacted, perform an appropriate aqueous work-up. Purify the resulting carbamate or amine by column chromatography or crystallization. If a carbamate is formed, a subsequent deprotection step will be required.
Data Summary
| Step | Reagents & Conditions | Typical Yield | Reference(s) |
| Cyclopropanation | 3,4-Difluorostyrene, Ethyl Diazoacetate, Rhodium or Copper catalyst | 60-85% | [5] |
| Hofmann Rearrangement | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, NBS, DBU, MeOH | 70-90% (for carbamate) | [8] |
| Curtius Rearrangement | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, DPPA, Et₃N, Toluene | 68% (over 4 steps) | [10] |
| Final Amine (from salt) | Deprotection/hydrolysis of intermediate | 76% (as HCl salt) | [12] |
Visualizations
Caption: General synthetic pathway to this compound.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scribd.com [scribd.com]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Reducing byproduct formation in the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproduct formation during the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of various pharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on byproduct formation and offering potential solutions.
Issue 1: Poor Diastereoselectivity in Cyclopropanation
Question: My cyclopropanation of 3,4-difluorostyrene or a related precursor is resulting in a low diastereomeric ratio (dr), with significant formation of the undesired (1S,2S) or (1R,2R) cis-isomer. How can I improve the trans-selectivity?
Answer:
Achieving high trans-diastereoselectivity is a common challenge in the synthesis of 2-substituted cyclopropylamines. The formation of the cis-isomer is a frequent byproduct. Here are several strategies to enhance the formation of the desired trans-isomer:
-
Choice of Cyclopropanating Agent: The Simmons-Smith reaction and its modifications are frequently employed for the cyclopropanation of allylic alcohols and styrenes. The nature of the carbenoid species is critical for stereocontrol.
-
Directed Simmons-Smith Reaction: If your precursor is an allylic alcohol, the hydroxyl group can direct the cyclopropanation to occur on the same face, leading to high stereoselectivity.
-
Modified Simmons-Smith Reagents: For substrates lacking a directing group, such as 3,4-difluorostyrene, the choice of the zinc carbenoid is crucial. The Furukawa modification (using diethylzinc, Et₂Zn) can offer different selectivity compared to the traditional zinc-copper couple.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity. The activation energy difference between the transition states leading to the cis and trans products is often more pronounced at lower temperatures. It is advisable to run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclopropanation reaction. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. Experimenting with different solvents can sometimes lead to improved diastereoselectivity.
-
Catalyst System (for catalytic cyclopropanation): In catalytic asymmetric cyclopropanation reactions, for instance, using a ruthenium-based catalyst with a chiral ligand, the structure of the ligand plays a pivotal role in determining the diastereoselectivity. Ensure the ligand is of high purity and the catalyst is properly activated.
Table 1: Influence of Reaction Parameters on Diastereoselectivity (Illustrative)
| Parameter | Condition A | Condition B | Likely Outcome |
| Temperature | 0 °C to rt | -20 °C to 0 °C | Condition B may favor higher trans:cis ratio. |
| Solvent | THF | Dichloromethane | Dichloromethane may lead to better selectivity. |
| Reagent | Zn/Cu couple, CH₂I₂ | Et₂Zn, CH₂I₂ | Reactivity and selectivity can vary. |
Purification Strategy: If a mixture of diastereomers is obtained, they can often be separated by column chromatography on silica gel. The difference in polarity between the cis and trans isomers is usually sufficient for separation. Alternatively, fractional crystallization of a suitable salt form can be explored.[1][2]
Issue 2: Formation of Impurities during Hofmann/Curtius Rearrangement
Question: I am using a Hofmann or Curtius rearrangement to convert a cyclopropanecarboxamide or acyl azide to the desired amine, but I am observing significant byproduct formation and low yields. What are the likely side reactions and how can I mitigate them?
Answer:
The Hofmann and Curtius rearrangements are effective methods for the synthesis of amines with one less carbon atom.[3][4][5] However, the reactive isocyanate intermediate can participate in side reactions.
-
Common Side Reactions:
-
Urea Formation: The primary amine product can react with the isocyanate intermediate to form a urea byproduct. This is more likely to occur at higher concentrations and temperatures.
-
Carbamate Formation: If an alcohol is present as a solvent or impurity, it can trap the isocyanate to form a stable carbamate.[3]
-
Incomplete Reaction: Unreacted N-bromoamide (in the Hofmann rearrangement) or acyl azide (in the Curtius rearrangement) can remain if the reaction conditions are not optimal.
-
Ring Opening of the Cyclopropane: While less common under standard Hofmann or Curtius conditions, the strained cyclopropane ring can be susceptible to opening under harsh basic or acidic conditions, especially if the reaction temperature is too high.
-
-
Troubleshooting Strategies:
-
Control of Stoichiometry: Use a slight excess of the halogen and base in the Hofmann rearrangement to ensure complete conversion of the amide.
-
Temperature Control: Perform the rearrangement at the lowest temperature that allows for a smooth reaction to minimize side reactions. The initial N-bromination is often carried out at low temperatures (e.g., 0-5 °C), followed by a controlled warming for the rearrangement.
-
Reaction Medium: The choice of solvent is critical. For the Hofmann rearrangement, an aqueous solution of sodium hydroxide is common. For the Curtius rearrangement, an inert solvent is used for the thermal rearrangement, followed by hydrolysis. Ensure the solvent is free of nucleophilic impurities (like alcohols) if the free amine is the desired product.
-
Work-up Procedure: Prompt and efficient work-up is necessary to isolate the amine before it can react further. Acidic extraction can be used to separate the basic amine from neutral or acidic byproducts.
-
Table 2: Troubleshooting Hofmann Rearrangement for Cyclopropylamine Synthesis
| Observation | Potential Cause | Suggested Solution |
| Low Yield, Starting Material Present | Incomplete reaction | Increase reaction time or temperature moderately. Ensure stoichiometry of reagents is correct. |
| Significant High Molecular Weight Impurity | Urea formation | Use more dilute conditions. Add the reagents slowly to control the reaction rate. |
| Presence of a Carbamate Byproduct | Alcoholic solvent/impurity | Use a non-alcoholic solvent. Ensure all reagents and glassware are dry. |
Issue 3: Low Enantiomeric Excess (ee) after Chiral Resolution
Question: I am performing a chiral resolution of racemic trans-2-(3,4-Difluorophenyl)cyclopropanamine using a chiral acid like D-mandelic acid, but the resulting product has a low enantiomeric excess. How can I improve the separation?
Answer:
Chiral resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the differential solubility of the diastereomeric salts.[6] Low enantiomeric excess is typically due to incomplete separation of these salts.
-
Optimizing Crystallization Conditions:
-
Solvent System: The choice of solvent is the most critical parameter. A solvent system where one diastereomeric salt is significantly less soluble than the other is required. This often requires screening various solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water).
-
Cooling Rate: Slow cooling of the solution allows for the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric excess. One or more recrystallizations of the diastereomeric salt are often necessary. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the redissolved crystals.
-
Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can influence the efficiency of the resolution. While a 1:1 ratio is common, sometimes using a substoichiometric amount of the resolving agent can be beneficial.
-
-
Choice of Resolving Agent: If optimizing the crystallization conditions with one resolving agent is unsuccessful, consider trying a different one. Other common chiral acids for resolving amines include tartaric acid derivatives and camphorsulfonic acid.
Table 3: Parameters for Optimizing Chiral Resolution
| Parameter | Factor to Consider | Recommendation |
| Solvent | Differential solubility of diastereomeric salts | Screen a range of polar and non-polar solvents and their mixtures. |
| Temperature | Crystal growth and solubility | Employ a slow cooling profile. Avoid crash cooling. |
| Recrystallization | Purity of the diastereomeric salt | Perform at least one to two recrystallizations and monitor purity. |
| Resolving Agent | Efficiency of diastereomeric salt formation | If one agent fails, test others (e.g., tartaric acid, camphorsulfonic acid). |
Experimental Protocols
The following are generalized protocols for the key synthetic steps. Researchers should adapt these based on their specific starting materials and laboratory conditions.
Protocol 1: Diastereoselective Cyclopropanation (Simmons-Smith Reaction)
This protocol is a general guideline for the cyclopropanation of an alkene precursor.
-
Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add zinc-copper couple (1.5-2.0 eq.). Suspend the couple in a dry, non-coordinating solvent such as diethyl ether or dichloromethane.
-
Reaction Initiation: To the stirred suspension, add diiodomethane (1.2-1.5 eq.) dropwise at a rate that maintains a gentle reflux. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.
-
Substrate Addition: After the initial exotherm subsides, add the alkene precursor (1.0 eq.) dissolved in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Wash the filter cake with the reaction solvent.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Hofmann Rearrangement of a Cyclopropanecarboxamide
This protocol describes a typical Hofmann rearrangement.
-
Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.05 eq.) to a stirred solution of sodium hydroxide (e.g., 10-20% aqueous solution, ~4-5 eq.) while maintaining the temperature below 10 °C.
-
Amide Addition: To the cold hypobromite solution, add the cyclopropanecarboxamide (1.0 eq.) portion-wise, ensuring the temperature remains low.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Product Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation, crystallization of a salt, or column chromatography.
Protocol 3: Chiral Resolution with D-Mandelic Acid
This protocol provides a general procedure for the resolution of the racemic amine.
-
Salt Formation: Dissolve the racemic trans-2-(3,4-Difluorophenyl)cyclopropanamine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve D-mandelic acid (0.5-1.0 eq.) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the D-mandelic acid solution to the stirred amine solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the hot solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 11.
-
Extraction and Isolation: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or by measuring its specific rotation.
Visualizations
Synthetic Workflow Diagrams
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the manufacturing of Ticagrelor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the synthetic route.
Route 1: From 3,4-Difluorobenzaldehyde via Curtius Rearrangement
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the initial Claisen-Schmidt condensation. | - Incomplete reaction. - Suboptimal temperature control. - Impure starting materials. | - Extend the reaction time and monitor by TLC. - Maintain the reaction temperature within the specified range. - Use freshly distilled 3,4-difluorobenzaldehyde and pure malonic acid. |
| Poor diastereoselectivity in the cyclopropanation step. | - Incorrect stoichiometry of the ylide. - Temperature fluctuations. - Presence of moisture. | - Use a slight excess of dimethylsulfoxonium methylide. - Ensure strict temperature control, typically at low temperatures (-10 to 0 °C). - Use anhydrous solvents and reagents. |
| Incomplete Curtius rearrangement. | - Insufficient activation of the carboxylic acid. - Low reaction temperature. - Degradation of the acyl azide intermediate. | - Ensure complete conversion to the acyl chloride or mixed anhydride before forming the azide. - Gradually heat the reaction mixture to the optimal temperature for rearrangement. - Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in isolating the final product. | - Formation of byproducts. - Emulsion during workup. - Product loss during purification. | - Purify the intermediate steps to minimize byproduct formation in the final step. - Add brine to break up emulsions during extraction. - Optimize the crystallization or chromatography conditions. |
Route 2: Asymmetric Synthesis via Chiral Auxiliaries
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity in the addition of the chiral auxiliary. | - Impure chiral auxiliary. - Suboptimal reaction conditions. | - Use a chiral auxiliary with high enantiomeric purity. - Optimize the solvent, temperature, and reaction time. |
| Difficulty in removing the chiral auxiliary. | - Harsh cleavage conditions leading to product degradation. - Incomplete cleavage. | - Screen for milder cleavage conditions (e.g., different acids or bases). - Monitor the cleavage reaction by TLC or HPLC to ensure completion. |
| Racemization of the product. | - Exposure to harsh acidic or basic conditions. - Elevated temperatures. | - Use mild conditions for workup and purification. - Avoid prolonged exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound?
A1: Several routes have been developed for large-scale synthesis. One common approach involves the asymmetric cyclopropanation of a derivative of 3,4-difluorocinnamic acid, followed by a Curtius rearrangement of the resulting cyclopropanecarboxylic acid.[1] Another industrially viable method starts from (5H)-furan-2-one, proceeding through an asymmetric 1,4-addition with a 3,4-difluorophenylboronic acid derivative, followed by several transformations including a Hoffman degradation.[2]
Q2: How can I improve the stereoselectivity of the cyclopropanation reaction?
A2: To enhance stereoselectivity, consider the following:
-
Chiral Catalysts: The use of chiral catalysts, such as those based on rhodium or copper with chiral ligands, can significantly influence the stereochemical outcome.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to favor the desired diastereomer.
-
Reaction Conditions: Optimizing the temperature, solvent, and the rate of addition of the cyclopropanating agent are crucial for achieving high diastereoselectivity.
Q3: What are the safety precautions I should take when working with sodium azide for the Curtius rearrangement?
A3: Sodium azide is highly toxic and potentially explosive.[1] Always handle it with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Are there alternative, safer reagents for the Curtius rearrangement?
A4: Yes, diphenylphosphoryl azide (DPPA) is a common, safer alternative to sodium azide for initiating the Curtius rearrangement. It is less explosive and can often be used under milder conditions.
Q5: My final product has a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A5: Low enantiomeric excess can result from several factors:
-
Racemization: As mentioned in the troubleshooting guide, harsh conditions can lead to racemization.
-
Impure Chiral Reagents: The enantiomeric purity of your starting materials, catalysts, or auxiliaries is critical.
-
Suboptimal Chiral Resolution: If you are employing a chiral resolution step, ensure the resolving agent is of high purity and the crystallization conditions are optimized. One patented method describes optimizing the CBS reduction reaction to increase the ee value from 76% to 98-99%.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Route | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclopropanation | From Camphor Sulfonium Ylide | Camphor sulfonium ylide, acrylonitrile, potassium tert-butoxide | Methyltetrahydrofuran | -50 | Not specified | [4] |
| Benzyl Protection | Reductive Amination | Benzaldehyde, Sodium borohydride | Methanol | Room Temperature | Not specified | [5] |
| Boc Protection | Amine Protection | Boc-anhydride, Sodium bicarbonate | Dichloromethane/Water | 25-30 | Not specified | [6] |
| Hydrochloride Salt Formation | Final Salt Formation | 37% HCl | Methanol | 25 | 76 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride [7]
-
Dissolve the free base of this compound (1.12 mmol) in methanol (10 mL).
-
To this solution, add 4 mL of 37% hydrochloric acid.
-
Stir the resulting reaction mixture at 25 °C for 2 hours.
-
Partially evaporate the methanol under reduced pressure.
-
Add water (10 mL) to the concentrated mixture to precipitate the product.
-
Filter the white precipitate, wash with water (5 mL), and dry to afford the hydrochloride salt.
Protocol 2: Benzyl Protection of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine [5]
-
Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (4 g) in methanol (12 mL) at room temperature.
-
Add benzaldehyde (2.5 g) to the solution and stir for 120 minutes.
-
Add sodium borohydride (1.2 g) in portions to the reaction mixture and continue stirring at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), concentrate the reaction mass to obtain a residue.
-
Add water (40 mL) and ethyl acetate (40 mL) to the residue and separate the layers.
-
Concentrate the organic layer to obtain the N-benzyl protected product.
Mandatory Visualization
Caption: Synthetic pathway from 3,4-Difluorobenzaldehyde.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 3. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 4. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Challenges in the scale-up of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA) production, a key intermediate in the synthesis of Ticagrelor.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the industrial-scale production of this compound (CPA)?
A1: Several synthetic pathways exist for the production of CPA, each with its own set of advantages and challenges. The most common routes start from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene and involve key steps such as cyclopropanation and the conversion of a carboxylic acid derivative to the primary amine. Key industrial strategies include:
-
Route A: Curtius Rearrangement: This classic route involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is hydrolyzed to the amine. While effective, it involves the use of potentially explosive and toxic sodium azide, making it less favorable for large-scale production.[1]
-
Route B: Hofmann Rearrangement: A safer alternative to the Curtius rearrangement, this method converts a primary amide to the amine with one less carbon atom using a reagent like sodium hypobromite. This route avoids the use of azides.
-
Route C: Chiral Resolution: Racemic CPA can be synthesized and then resolved to isolate the desired (1S,2R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[2]
-
Route D: Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries during the cyclopropanation or reduction steps to achieve high enantioselectivity.
Q2: What are the primary safety concerns during the scale-up of CPA production?
A2: The primary safety concerns are associated with the handling of hazardous reagents and the thermal stability of intermediates.
-
Use of Azides (Curtius Rearrangement): Sodium azide is highly toxic and can form explosive heavy metal azides. The acyl azide intermediate is also potentially explosive, especially when heated.[3] It is crucial to handle these materials with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls. In-situ formation and immediate conversion of the acyl azide are preferred to avoid its isolation.[3]
-
Use of Hydrides: Some synthetic routes utilize sodium hydride for cyclopropanation, which is a flammable and reactive solid.
-
Exothermic Reactions: Cyclopropanation and rearrangement reactions can be highly exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions, especially at a large scale where heat dissipation is less efficient.
-
Toxic Reagents and Solvents: The use of toxic reagents like pyridine and borane dimethylsulfide complex, as well as various organic solvents, requires appropriate handling and disposal procedures to ensure operator safety and environmental protection.[4]
Q3: How can I improve the diastereoselectivity of the cyclopropanation step?
A3: Achieving high diastereoselectivity in the cyclopropanation step is crucial for an efficient synthesis. Several factors can influence the stereochemical outcome:
-
Choice of Cyclopropanating Agent: The reagent used for cyclopropanation plays a significant role. For example, the Simmons-Smith reaction or the use of diazomethane with a suitable catalyst can provide good diastereoselectivity.
-
Catalyst Selection: In catalytic cyclopropanation reactions, the choice of metal catalyst and ligands is critical. Chiral ligands can be used to induce enantioselectivity as well as diastereoselectivity.
-
Substrate Control: The stereochemistry of the starting alkene will directly influence the stereochemistry of the cyclopropane ring. cis-Alkenes will yield cis-cyclopropanes, and trans-alkenes will yield trans-cyclopropanes.
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all impact the selectivity of the reaction. Optimization of these parameters is often necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Action |
| Poor quality of reagents | Ensure all reagents, especially the cyclopropanating agent and catalyst, are of high purity and have been stored correctly. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some cyclopropanation reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate. |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of the cyclopropanating agent may be required, but a large excess can lead to side product formation. |
| Catalyst deactivation | If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. Consider using a higher catalyst loading or a more robust catalyst. |
| Inefficient mixing | At a larger scale, inefficient mixing can lead to localized concentration gradients and reduced yields. Ensure adequate agitation throughout the reaction. |
Issue 2: Poor Diastereomeric Ratio after Cyclopropanation
| Potential Cause | Troubleshooting Action |
| Non-stereospecific reaction conditions | Review the reaction mechanism. If the reaction is not inherently stereospecific, explore alternative methods or catalysts that offer better stereocontrol. |
| Isomerization of the starting material or product | Check for potential isomerization under the reaction conditions. This could be caused by acidic or basic impurities, or by prolonged reaction times at elevated temperatures. |
| Suboptimal catalyst or ligand | For catalytic reactions, screen different catalysts and ligands to find a combination that provides the desired diastereoselectivity for your specific substrate. |
Issue 3: Inefficient Chiral Resolution of CPA
| Potential Cause | Troubleshooting Action |
| Inappropriate chiral resolving agent | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to find one that forms well-defined crystalline salts with one of the CPA enantiomers.[2] |
| Suboptimal crystallization solvent | The choice of solvent is critical for successful resolution. Screen a range of solvents and solvent mixtures to find conditions that provide good discrimination in the solubility of the diastereomeric salts. |
| Incorrect stoichiometry of resolving agent | Optimize the molar ratio of the resolving agent to the racemic amine. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[2] |
| Crystallization conditions not optimized | Control the cooling rate and final crystallization temperature. A slow cooling profile often leads to larger, purer crystals. Seeding the solution with a small amount of the desired diastereomeric salt can also improve the resolution. |
Data Presentation
Table 1: Comparison of Key Steps in Different Synthetic Routes to CPA
| Parameter | Route A: Curtius Rearrangement | Route B: Hofmann Rearrangement | Route D: Asymmetric Synthesis |
| Key Transformation | Carboxylic acid -> Amine | Amide -> Amine | Asymmetric cyclopropanation or reduction |
| Typical Reagents | Sodium azide, Diphenylphosphoryl azide | Sodium hypobromite, N-Bromosuccinimide | Chiral catalysts (e.g., Rh, Cu complexes), Chiral auxiliaries |
| Reported Yield (Amine Formation Step) | Generally moderate to good, but can be variable | Good to excellent | Highly variable depending on the specific method |
| Key Safety Concern | Use of explosive and toxic azides[3] | Handling of bromine and strong bases | Use of expensive and air-sensitive catalysts |
| Industrial Scalability | Less favorable due to safety concerns[1] | More favorable due to safer reagents | Can be challenging and costly due to catalyst price and sensitivity |
Experimental Protocols
Protocol 1: Hofmann Rearrangement of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
1. Preparation of Sodium Hypobromite Solution:
-
In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve sodium hydroxide in water while cooling to maintain a temperature below 10 °C.
-
Slowly add bromine to the cold sodium hydroxide solution, ensuring the temperature does not exceed 10 °C. The solution should turn a pale yellow color.
2. Rearrangement Reaction:
-
In a separate reactor, suspend (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide in water.
-
Cool the suspension to 0-5 °C.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C for 1-2 hours, or until reaction completion is confirmed by HPLC.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude this compound. Further purification may be required.
Protocol 2: Chiral Resolution of racemic-2-(3,4-Difluorophenyl)cyclopropanamine using a Chiral Acid
1. Salt Formation:
-
Dissolve racemic 2-(3,4-Difluorophenyl)cyclopropanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate vessel, dissolve the chiral resolving agent (e.g., a derivative of tartaric acid) in the same solvent, using gentle heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization may occur. If not, induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization has started, continue to cool the mixture slowly to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystallized salt.
-
Stir the slurry at the final temperature for several hours to ensure complete crystallization.
3. Isolation and Liberation of the Free Amine:
-
Filter the crystalline diastereomeric salt and wash it with a small amount of the cold crystallization solvent.
-
Dry the salt under vacuum.
-
To liberate the free amine, suspend the salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide solution).
-
Stir until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the enantiomerically enriched this compound.
Visualizations
Caption: Overview of major synthetic routes for (1S,2R)-CPA production.
Caption: Troubleshooting workflow for cyclopropanation scale-up issues.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of Ticagrelor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is low after synthesis. What are the recommended initial purification strategies?
A1: For crude this compound, the two most common and effective initial purification strategies are salt formation (specifically as the hydrochloride salt) and recrystallization. Salt formation is often preferred for its ability to selectively crystallize the desired amine from a mixture of non-basic impurities.
Q2: I am observing a persistent impurity with a similar polarity to my product. How can I remove it?
A2: If standard crystallization or salt formation does not resolve a closely related impurity, column chromatography is a viable option. However, for industrial-scale production, optimizing the crystallization process by screening different solvent systems is often more cost-effective. Consider a multi-step purification involving both salt formation and a subsequent recrystallization of the free base. In some cases, process-related impurities may require revisiting the synthetic steps to prevent their formation.
Q3: What are the common impurities I should be aware of?
A3: Impurities can arise from the starting materials or side reactions during the synthesis of this compound. These can include diastereomers, unreacted starting materials, and byproducts from the cyclopropanation or amine formation steps. For instance, in the synthesis of Ticagrelor, of which this compound is an intermediate, various process-related impurities have been identified.[1] A high purity of this intermediate is crucial to minimize impurities in the final active pharmaceutical ingredient (API).[2]
Q4: I am having trouble crystallizing the hydrochloride salt. What can I do?
A4: Difficulty in crystallization can be due to several factors including supersaturation, solvent choice, and the presence of impurities that inhibit crystal growth. Ensure the correct solvent system is being used, as described in the protocols. Adding seed crystals can help initiate crystallization. If the solution is too dilute, careful evaporation of the solvent may be necessary. A slow cooling rate is also crucial for the formation of well-defined crystals.
Q5: Can I purify the free base directly without converting it to a salt?
A5: Yes, direct purification of the free base is possible, typically through recrystallization from a suitable solvent system or by column chromatography. However, the free base may be an oil or a low-melting solid, which can make handling and crystallization more challenging than for its crystalline salt form. The hydrochloride salt is often a stable, crystalline solid, making it easier to handle and purify.[3][4]
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Purity Achieved | Yield | Key Solvents/Reagents | Scale | Advantages | Disadvantages |
| Salt Formation (HCl) | >98%[2] | 76% (example)[5] | Methanol, HCl, Water[5] | Lab to Industrial | High purity, stable solid product | Requires additional steps for salt formation and liberation of free base |
| Recrystallization | >99% (for downstream products)[6] | Variable | Ethyl Acetate, n-Heptane[6] | Lab to Industrial | Can remove specific impurities | May require extensive solvent screening, potential for product loss in mother liquor |
| Column Chromatography | High | Lower | Varies (e.g., Ethyl Acetate/Hexane) | Lab | Effective for difficult separations | Not ideal for large scale, solvent intensive |
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol is based on a common method for the isolation and purification of this compound.
Objective: To purify crude this compound by forming the hydrochloride salt.
Materials:
-
Crude this compound
-
Methanol
-
Concentrated Hydrochloric Acid (37%)
-
Water
-
Filter paper and funnel
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the crude this compound in methanol.[5]
-
Slowly add concentrated hydrochloric acid to the solution while stirring. The amount of acid should be sufficient to protonate the amine.
-
Continue stirring the reaction mixture at room temperature for a designated period, for example, 2 hours.[5]
-
Partially evaporate the methanol under reduced pressure.
-
Add water to the concentrated mixture to precipitate the hydrochloride salt.[5]
-
Collect the white precipitate by filtration.
-
Wash the filtered solid with water.[5]
-
Dry the purified this compound hydrochloride salt.
Protocol 2: Recrystallization of a Downstream Intermediate as an Example
While a specific protocol for the recrystallization of this compound is not detailed in the provided results, the following is an example of a recrystallization procedure for Ticagrelor, which can be adapted.
Objective: To purify a solid organic compound by recrystallization.
Materials:
-
Crude product
-
Ethyl acetate
-
n-Heptane
-
Heating mantle and condenser
-
Crystallization vessel
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable primary solvent (e.g., ethyl acetate) with heating.[6]
-
Once fully dissolved, add a secondary solvent (an anti-solvent, e.g., n-heptane) in which the product is less soluble, until the solution becomes slightly turbid.[6]
-
Heat the mixture again until the solution is clear.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step process for purification via HCl salt formation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
Overcoming hazardous reaction steps in (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of Ticagrelor.[1][2] The focus of this guide is to address and provide solutions for hazardous reaction steps commonly encountered in various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous steps in the synthesis of this compound?
A1: The synthesis of this compound often involves several hazardous steps, depending on the chosen synthetic route. The most significant hazards are associated with the formation of the cyclopropylamine group and the cyclopropanation reaction itself. Key hazardous procedures include:
-
The Curtius Rearrangement: This reaction is widely used to convert a carboxylic acid to the desired amine.[3] However, it traditionally involves the use of sodium azide, which is highly toxic and potentially explosive.[1][4] The intermediate acyl azides are also potentially explosive.[5]
-
The Hofmann Rearrangement: As an alternative to the Curtius rearrangement, the Hofmann rearrangement can be used. The classic version of this reaction utilizes hazardous materials like bromine and sodium hydroxide, which are corrosive and toxic.[6]
-
The Schmidt Reaction: This is another alternative for amine synthesis, but it involves the use of hydrazoic acid, which is also hazardous.[7][8]
-
Cyclopropanation using Diazo Compounds: While not the most common method for this specific molecule, the use of diazomethane for cyclopropanation is a well-known method in organic synthesis.[9] Diazomethane is both highly toxic and explosive.[9]
-
Use of other hazardous reagents: Various synthetic routes may also employ other hazardous materials such as the toxic borane dimethylsulfide complex, the hazardous diethyl azodicarboxylate, and the explosive sodium hydride.[1][4][10]
Q2: Are there safer alternatives to using sodium azide in the Curtius rearrangement for the synthesis of the cyclopropylamine?
A2: Yes, safer alternatives to the direct use of sodium azide have been developed. One notable method involves the in-situ formation of the acyl azide from a hydrazide intermediate. This process avoids the handling of potentially explosive inorganic azides.[2][10] The hydrazide can be prepared from the corresponding carboxylic acid or ester and then reacted with a nitrite, such as sodium nitrite, in an acidic medium to form the acyl azide, which then rearranges to the isocyanate.[2][10]
Q3: What are the alternatives to the Curtius rearrangement for forming the amine group?
A3: Besides the Curtius rearrangement, other named reactions can be employed to form the primary amine. These include:
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom.[11] Recent advancements have led to the development of an electro-induced Hofmann rearrangement, which offers a more practical and potentially safer method by avoiding the use of stoichiometric quantities of corrosive and toxic reagents.[6][12]
-
Schmidt Reaction: This reaction involves the reaction of a carboxylic acid with hydrazoic acid to form the amine.[8] While it is an alternative, it still involves hazardous reagents.
-
Reduction of a Nitro Group: Some synthetic routes introduce a nitro group which is then reduced to the amine in a later step.[1][13] This can be achieved through catalytic hydrogenation.[1][13]
Q4: What are some of the safer methods for the cyclopropanation step?
A4: For the cyclopropanation step, several methods can be used that avoid highly hazardous reagents like diazomethane. Common and safer alternatives include:
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane to form the cyclopropane ring.[9] It is a more robust and safer alternative to using diazomethane.[9]
-
Using Trimethylsulfoxonium Iodide: Another common method involves the use of trimethylsulfoxonium iodide and a base like sodium hydride or sodium hydroxide in DMSO to carry out the cyclopropanation.[1][2]
-
Asymmetric Cyclopropanation: For controlling the stereochemistry, asymmetric cyclopropanation methods using chiral catalysts are employed.[14]
Q5: Are there any "green" or biocatalytic methods available for this synthesis?
A5: Yes, efforts are being made to develop more environmentally friendly processes. One patent describes a method that utilizes a carbonyl reductase and a coenzyme for the stereoselective reduction of a ketone intermediate.[15] This biocatalytic approach is highlighted as being more suitable for industrial production due to its simplicity, lower cost, and reduced environmental impact.[15]
Troubleshooting Guides
Problem 1: Low yield or failed Curtius rearrangement when using the in-situ acyl azide formation method.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the hydrazide intermediate. | Ensure the reaction of the carboxylic acid or ester with hydrazine is complete. Monitor the reaction by TLC or LC-MS. Consider increasing the reaction time or temperature if necessary.[2] |
| Decomposition of the acyl azide intermediate. | The reaction of the hydrazide with nitrite should be carried out at a low temperature to minimize the decomposition of the acyl azide. |
| Issues with the rearrangement step. | The thermal rearrangement of the acyl azide to the isocyanate requires careful temperature control. Ensure the solvent is appropriate for the reaction temperature and that the temperature is maintained consistently. |
Problem 2: Side reactions during cyclopropanation.
| Possible Cause | Troubleshooting Step |
| Carbene insertion into C-H bonds. | This is a common side reaction with highly reactive carbenes.[16] Optimizing the reaction conditions, such as temperature and catalyst loading, can help to minimize this. |
| Formation of alkene byproducts. | This can occur if the carbene or carbenoid reacts with itself.[16] Controlling the rate of addition of the carbene precursor can help to reduce the concentration of the reactive intermediate and minimize dimerization. |
| Low diastereoselectivity. | The stereochemical outcome of the cyclopropanation can be influenced by the choice of catalyst and reaction conditions. For asymmetric synthesis, ensure the chiral catalyst is of high purity and used under the recommended conditions.[14] |
Quantitative Data Summary
The following table summarizes yields reported in various synthetic routes for key transformations.
| Reaction Step | Reagents | Product | Yield | Reference |
| Electro-induced Hofmann Rearrangement | Cyclopropyl amides, methanol, electro-synthesis | Cyclopropyl carbamates | 23% to 94% | [6] |
| Curtius Rearrangement | Carboxylic acid, DPPA, Et3N, tBuOH | Boc-protected cyclopropylamine | 70% | [3] |
| Reduction of nitrocyclopropane | (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, Pd/C, H2 or Zn | This compound | Not specified | [1][13] |
Experimental Protocols
Protocol 1: In-situ formation of Acyl Azide for Curtius Rearrangement
This protocol is based on descriptions of safer alternatives to using sodium azide.[2][10]
-
Formation of Hydrazide (V) from Ester (IIIb): The methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb) is stirred with hydrazine in a suitable solvent such as methanol. The reaction is typically heated to around 70°C.[10] The reaction progress is monitored until completion. The resulting hydrazide (V) is a solid and can be isolated and purified by crystallization if needed.[10]
-
Formation of Acyl Azide (VI) and Rearrangement: The trans-2-(3,4-difluorophenyl)cyclopropanecarbohydrazide (V) is then reacted with a nitrite, such as sodium nitrite, in an acidic medium like acetic acid.[10] This reaction forms the trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide (VI) in situ. The acyl azide then undergoes thermal rearrangement to the corresponding isocyanate. Subsequent hydrolysis of the isocyanate yields the desired this compound.
Protocol 2: Electro-induced Hofmann Rearrangement
This protocol is based on a general method for the electrosynthesis of cyclopropylamines.[6]
-
Reaction Setup: An undivided electrochemical cell is used under galvanostatic conditions.
-
Reaction Mixture: The cyclopropyl amide is dissolved in a suitable solvent, such as methanol. An electrolyte, such as a bromide salt, is added to the solution.
-
Electrolysis: A constant current is applied to the reaction mixture. The anodic oxidation of bromide generates bromine in situ, which reacts with the amide in the presence of a base (methoxide, generated from the cathodic reduction of methanol) to form an N-bromoamide intermediate.
-
Rearrangement and Product Formation: The N-bromoamide undergoes the Hofmann rearrangement to form an isocyanate intermediate. The isocyanate is then trapped by the methanol solvent to yield the corresponding carbamate. The carbamate can then be hydrolyzed to the final cyclopropylamine.
Visualizations
Caption: Comparison of hazardous vs. safer routes for amine synthesis.
Caption: Alternative pathways for the synthesis of the amine group.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Achieving high chiral purity in (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of Ticagrelor.[1][2] Our goal is to help you achieve high chiral purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for obtaining enantiomerically pure this compound?
A1: There are several established strategies to achieve high chiral purity for this compound. The main approaches include:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce the desired stereoisomer. Methods include:
-
Biocatalytic cyclopropanation of 3,4-difluorostyrene using an engineered heme protein, which can yield high diastereoselectivity and enantioselectivity.[1]
-
Asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to (5H)-furan-2-one, followed by a series of reactions.[3]
-
Diastereoselective cyclopropanation using a chiral auxiliary like Oppolzer's sultam, followed by removal of the auxiliary.[4]
-
-
Chiral Resolution: This involves separating a racemic mixture of the cyclopropanamine or a precursor. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation through crystallization.[5][6]
-
Kinetic Resolution: This can be achieved using enzymes like a lipase or amidase to selectively react with one enantiomer of a racemic mixture of a cyclopropyl ester or amide, allowing for the separation of the unreacted enantiomer.[1]
Q2: What analytical methods are recommended for determining the chiral purity (enantiomeric excess) of my product?
A2: Accurate determination of enantiomeric purity is crucial. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers due to its accuracy and reliability.[7][8][9]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the cyclopropanamine.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: This technique can be used to distinguish between enantiomers by forming diastereomeric complexes that have different NMR spectra.[7][9]
-
Capillary Electrophoresis (CE): An alternative method that offers high efficiency and resolution for chiral separations, often using cyclodextrins as chiral selectors.[10]
Troubleshooting Guide
Low Enantiomeric Excess (ee)
Q3: My asymmetric synthesis is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?
A3: Low enantiomeric excess in asymmetric synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst/Reagent Quality:
-
Chiral Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high optical purity. Impurities can significantly impact the stereochemical outcome.
-
Reagent Integrity: Verify the purity and activity of all reagents, as degradation can lead to side reactions and reduced enantioselectivity. For instance, in cyclopropanation reactions using diazo compounds, the purity of the diazoacetate is critical.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature control is often critical in asymmetric reactions. Lowering the reaction temperature can sometimes enhance enantioselectivity.
-
Solvent: The choice of solvent can influence the transition state of the stereodetermining step. Experiment with different solvents to find the optimal medium for your reaction.
-
Reaction Time: In some cases, prolonged reaction times can lead to racemization of the product or intermediates. Monitor the reaction progress to determine the optimal endpoint.
-
-
Substrate Issues:
-
Purity of Starting Materials: Ensure the starting materials, such as 3,4-difluorostyrene, are free from impurities that could interfere with the catalyst.
-
Poor Diastereoselectivity
Q4: I am observing a mixture of diastereomers in my cyclopropanation reaction. How can I improve the diastereoselectivity?
A4: Achieving high diastereoselectivity, particularly for the desired trans isomer, is a common challenge. Here are some strategies:
-
Choice of Cyclopropanating Agent: The nature of the carbene or carbenoid source can significantly influence diastereoselectivity. For example, the Simmons-Smith reaction and its variants are known to be sensitive to the reaction conditions and substrate.[11]
-
Directing Groups: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can control the stereochemical outcome of the cyclopropanation.[11]
-
Bulky Reagents: Employing sterically demanding reagents or catalysts can favor the formation of the thermodynamically more stable trans isomer.
-
Purification: If a mixture of diastereomers is unavoidable, they can often be separated by chromatography or crystallization.[4]
Challenges in Chiral Resolution
Q5: I am having difficulty separating the diastereomeric salts during chiral resolution. What can I do?
A5: Successful separation of diastereomeric salts by crystallization depends on several factors:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. There should be a significant difference in the solubility of the two diastereomeric salts.[12] Common resolving agents for amines include tartaric acid and mandelic acid.[5][6]
-
Solvent System: The solvent system for crystallization is crucial. You may need to screen various solvents or solvent mixtures to find conditions where one diastereomer crystallizes preferentially.
-
Kinetic vs. Thermodynamic Control: In some cases, rapid crystallization under kinetic control can yield higher enantiomeric purity than allowing the system to reach thermodynamic equilibrium.[5] This may involve techniques like seeding the solution with pure crystals of the desired diastereomer.
-
Purification by Digestion: If initial crystallization results in low purity, a digestion process, where the crystals are briefly boiled in a solvent, can sometimes improve the enantiomeric excess.[5]
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral Purity
| Synthetic Method | Key Reagents | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| Biocatalytic Cyclopropanation | Engineered heme protein, 3,4-difluorostyrene, EDA | >99% | 98% | 79% | [1] |
| Asymmetric 1,4-Addition | (5H)-furan-2-one, 3,4-difluorophenylboronic acid deriv. | - | - | - | [3] |
| Diastereoselective Cyclopropanation | Oppolzer's sultam, 3,4-difluorocinnamic acid | High | High (after recryst.) | - | [4] |
| CBS Asymmetric Reduction (optimized) | S-2-methyl-CBS-oxazaborolidine, borane-THF complex | - | 98-99% | - | [13] |
| Chiral Resolution with (-)-Tartaric Acid | Racemic amine, (-)-tartaric acid, isopropanol | - | 83.5% (initial) | 87.5% | [5] |
| Chiral Resolution with D-Mandelic Acid | Racemic amine, D-mandelic acid | - | - | - | [13] |
EDA: Ethyl diazoacetate -: Data not specified in the cited source.
Experimental Protocols
Protocol 1: Chiral Resolution of 2-(3,4-Difluorophenyl)cyclopropanamine using a Chiral Acid
This protocol is a generalized procedure based on common practices for resolving racemic amines.[5][6]
-
Salt Formation:
-
Dissolve the racemic 2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent (e.g., isopropanol, methanol, or ethanol).
-
Add a solution of a half molar equivalent of the chiral resolving acid (e.g., D-(-)-tartaric acid or D-mandelic acid) in the same solvent.
-
Heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., NaOH or KOH) to deprotonate the amine.
-
Extract the free this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Visualizations
Caption: General workflow for the synthesis of this compound via chiral resolution.
References
- 1. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. mdpi.com [mdpi.com]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. researchgate.net [researchgate.net]
- 13. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
Stability issues of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are susceptibility to hydrolysis, particularly under high pH conditions, and potential oxidative degradation. The cyclopropylamine moiety is known to be labile under certain conditions, which can lead to the formation of degradation products.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Cyclopropylamine moieties can undergo hydrolytic degradation, and this process is often accelerated in high pH (alkaline) environments.[1] For optimal stability, it is recommended to maintain solutions at a neutral to slightly acidic pH.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of similar cyclopropylamine-containing molecules, the potential degradation pathways include:
-
Hydrolysis: Particularly under basic conditions, the cyclopropylamine ring may be susceptible to opening or other hydrolytic reactions.[1]
-
Oxidation: The amine group and the cyclopropyl ring can be sites of oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of aromatic amines.[3][4]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound. An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time.[5]
Q5: How should I store solutions of this compound to ensure maximum stability?
A5: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer with a neutral to slightly acidic pH.
-
Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of the compound in solution. | High pH of the solvent or buffer. | Measure the pH of the solution and adjust to a neutral or slightly acidic range (pH 4-7) using a suitable buffer. |
| Presence of oxidizing agents. | Use deoxygenated solvents and purge the solution with an inert gas (nitrogen or argon) before sealing the container. Avoid sources of peroxide contamination. | |
| Exposure to light. | Store solutions in amber vials or protect them from light. Conduct experiments under low-light conditions if possible. | |
| Appearance of unknown peaks in HPLC chromatogram over time. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This will help in tracking the degradation process. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and free of contaminants. | |
| Inconsistent analytical results. | Instability of the compound in the analytical mobile phase. | Evaluate the stability of the compound in the chosen mobile phase. If necessary, adjust the mobile phase composition or pH to improve stability during the analysis. |
| Improper sample handling and storage. | Ensure consistent and appropriate storage conditions for all samples and standards. Prepare fresh solutions for each experiment whenever possible. |
Summary of Forced Degradation Data for a Structurally Related Compound (Ticagrelor)
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Potential Impact on this compound Moiety |
| Acidic Hydrolysis | 1 N HCl, 80°C, 4 hours | 23.29 | The amine group may be protonated, potentially increasing stability against some degradation pathways, but harsh conditions can still lead to degradation. |
| Basic Hydrolysis | 0.1 N NaOH, 80°C, 3 hours | Significant degradation | High pH is known to promote the hydrolysis of cyclopropylamines. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 1 hour | Significant degradation | The amine and cyclopropyl ring are susceptible to oxidation. |
| Thermal Degradation | 80°C, 21 days | 45 | Elevated temperatures can accelerate various degradation reactions. |
| Photodegradation | UV light exposure | Degradation observed | Aromatic amines are known to be susceptible to photodegradation. |
Note: The data presented is for Ticagrelor and should be used as an indicative guide for the potential stability of the this compound moiety.[]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter) for an appropriate duration.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to separate the main peak from any degradation products generated during the forced degradation study.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
Identifying and characterizing impurities in (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products. The specific impurities will depend on the synthetic pathway employed.
-
Stereoisomeric Impurities: As a chiral compound, the most critical impurities are other stereoisomers. These include the enantiomer ((1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine) and diastereomers (e.g., (1S,2S)- and (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine). Positional isomers, such as 2-(2,3-difluorophenyl)cyclopropanamine and 2-(3,5-difluorophenyl)cyclopropanamine, may also be present.
-
Degradation Products: The cyclopropylamine moiety can be susceptible to degradation under certain conditions, such as high pH, leading to the formation of degradation impurities.
-
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed are also considered impurities.
Q2: Why is it crucial to control stereoisomeric impurities?
A2: In chiral pharmaceuticals, different stereoisomers can have significantly different pharmacological activities and toxicological profiles. The desired therapeutic effect is often associated with a single stereoisomer. Therefore, regulatory agencies require strict control of stereoisomeric impurities to ensure the safety and efficacy of the final drug product.
Q3: What are the typical analytical techniques used for impurity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for identifying and quantifying process-related impurities and degradation products.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is essential for the separation and quantification of stereoisomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and characterization of unknown impurities.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) or GC, MS provides mass information that is crucial for the identification of impurities.
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based CSPs are often a good starting point for a broad range of compounds.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase can also be critical for ionizable compounds like amines.
-
Additives: For basic compounds like cyclopropylamines, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution.
-
-
Possible Cause: Inappropriate column temperature.
-
Solution: Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica support of the column.
-
Solution: Add a competing base, such as diethylamine (0.1%), to the mobile phase to mask the silanol groups and improve peak symmetry.
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
Issue 3: Irreproducible Retention Times
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
-
Possible Cause: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
GC-MS Analysis of Residual Solvents
Issue 1: Poor Sensitivity for Certain Solvents
-
Possible Cause: Inadequate headspace vial incubation temperature or time.
-
Solution: Optimize the headspace parameters. Increase the incubation temperature and/or time to ensure complete volatilization of the solvents from the sample matrix.
-
Possible Cause: Inappropriate sample solvent.
-
Solution: The choice of dissolving solvent is crucial. It should have a high boiling point and be able to fully dissolve the sample. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.
Issue 2: Co-eluting Peaks
-
Possible Cause: The GC column and temperature program are not optimized for the specific mix of residual solvents.
-
Solution:
-
Use a column with a different stationary phase that offers different selectivity.
-
Optimize the GC oven temperature program (initial temperature, ramp rate, and final temperature) to improve the separation of critical pairs.
-
Quantitative Data Summary
The following table summarizes potential impurities of this compound. The specific impurities and their acceptable limits should be determined based on the synthetic process and regulatory guidelines.
| Impurity Type | Impurity Name | Structure | Typical Analytical Technique |
| Stereoisomeric | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Enantiomer) | Enantiomer of the API | Chiral HPLC |
| (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Diastereomer) | Diastereomer of the API | Chiral HPLC | |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (Diastereomer) | Diastereomer of the API | Chiral HPLC | |
| Positional Isomer | 2-(2,3-Difluorophenyl)cyclopropanamine | Positional isomer of the API | HPLC/LC-MS |
| 2-(3,5-Difluorophenyl)cyclopropanamine | Positional isomer of the API | HPLC/LC-MS | |
| Process-Related | 3,4-Difluorobenzaldehyde | Starting Material | HPLC/GC |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Intermediate | HPLC | |
| Residual Solvents | Toluene | Synthesis Solvent | GC-MS |
| Methanol | Synthesis/Purification Solvent | GC-MS | |
| Isopropanol | Synthesis/Purification Solvent | GC-MS |
Experimental Protocols
Chiral HPLC Method for Stereoisomeric Purity
-
Objective: To separate and quantify the (1S,2R) enantiomer from its other stereoisomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Residual Solvents
-
Objective: To identify and quantify residual solvents.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 20 minutes.
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of a suitable high-boiling solvent like DMSO.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting poor chiral HPLC resolution.
Cost-effective synthesis strategies for (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the cost-effective synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the production of Ticagrelor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yields in the Cyclopropanation Step
Question: We are experiencing low yields during the cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile. What are the potential causes and solutions?
Answer: Low yields in this step can often be attributed to several factors:
-
Reagent Quality: The purity of trimethylsulfoxonium iodide and the base used (e.g., potassium hydroxide) is crucial. Ensure reagents are of high purity and handled under anhydrous conditions to prevent degradation.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Running the reaction at too high a temperature can lead to side product formation.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Troubleshooting Workflow: Low Cyclopropanation Yield
Caption: Troubleshooting workflow for low cyclopropanation yields.
Issue 2: Poor Enantioselectivity in Chiral Resolution
Question: Our chiral resolution of racemic trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid with a chiral amine is resulting in low enantiomeric excess (ee). How can we improve this?
Answer: Achieving high enantiomeric excess is a critical and often challenging step. Consider the following:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is paramount. Experiment with different commercially available chiral amines or acids to find the optimal one for your substrate.
-
Solvent System: The crystallization solvent system plays a significant role. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that provide good discrimination between the diastereomeric salts.
-
Crystallization Conditions: The rate of cooling, crystallization temperature, and agitation can all impact the enantiomeric purity of the crystallized salt. Slower cooling rates often lead to better selectivity.
-
Number of Recrystallizations: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric excess.
Logical Relationship: Factors Affecting Chiral Resolution
Caption: Key factors influencing the success of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective starting materials for the synthesis of this compound?
A1: Several synthetic routes with varying cost implications have been reported. A common and often cost-effective approach starts from 3,4-difluorobenzaldehyde, which is relatively inexpensive.[1] Another route begins with 1,2-difluorobenzene.[1][2] While potentially shorter, the cost-effectiveness of this route depends on the price and availability of the subsequent reagents.
Q2: Are there any "green" or more environmentally friendly synthesis methods available?
A2: Yes, research has focused on developing greener alternatives to traditional methods that use hazardous reagents like sodium azide.[1][2] Some newer methods aim to reduce the use of toxic solvents and reagents.[3] For instance, biocatalytic methods are being explored for the asymmetric reduction step to improve safety and environmental impact.[4]
Q3: What are the main challenges in scaling up the synthesis for industrial production?
A3: Scaling up this synthesis presents several challenges, including:
-
Handling of Hazardous Reagents: Safely handling large quantities of potentially toxic or explosive reagents like sodium azide requires specialized equipment and protocols.[1][2]
-
Chiral Purity: Consistently achieving high enantiomeric purity on a large scale can be difficult and may require extensive optimization of the resolution or asymmetric synthesis step.[5]
-
Process Safety: Some reaction steps may be highly exothermic and require careful thermal management to prevent runaway reactions.[4]
-
Cost of Goods: The cost of raw materials and reagents becomes a significant factor at an industrial scale, necessitating the selection of the most economical synthetic route.[6][7]
Q4: How can I avoid the use of sodium azide in the Curtius rearrangement step?
A4: The use of sodium azide is a significant safety concern due to its toxicity and explosive nature.[1][2] Alternative methods to the Curtius rearrangement for converting the carboxylic acid to the amine are available, such as the Hofmann rearrangement. One documented pathway involves converting the carboxylic acid to the corresponding carboxamide, which then undergoes a Hofmann degradation.[8]
Comparative Data of Synthetic Routes
| Starting Material | Key Steps | Advantages | Disadvantages |
| 3,4-Difluorobenzaldehyde | Aldol condensation or Wittig reaction, cyclopropanation, hydrolysis, chiral resolution, Curtius/Hofmann rearrangement.[1] | Readily available and inexpensive starting material. | Can be a lengthy multi-step synthesis.[1] |
| 1,2-Difluorobenzene | Friedel-Crafts acylation, asymmetric reduction, cyclopropanation, amination.[2][9] | Potentially shorter synthetic route. | May involve more expensive reagents and catalysts.[3] |
| (5H)-Furan-2-one | Asymmetric 1,4-addition, ring opening and amidation, cyclization, Hofmann degradation.[8] | Novel approach with potential for high stereocontrol. | May require specialized catalysts and conditions. |
Experimental Protocols
Protocol 1: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarbonitrile (Adapted from patent literature[1])
-
To a stirred solution of potassium hydroxide in a suitable solvent, add 3,4-difluorobenzaldehyde and acetonitrile.
-
Maintain the reaction at a controlled temperature while stirring.
-
Upon completion (monitored by TLC/HPLC), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (E)-3-(3,4-difluorophenyl)acrylonitrile.
-
To a mixture of trimethylsulfoxonium iodide and a base (e.g., sodium hydride) in a dry solvent (e.g., DMSO), add the (E)-3-(3,4-difluorophenyl)acrylonitrile dropwise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.
Protocol 2: Chiral Resolution of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
-
Hydrolyze trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile under acidic or basic conditions to obtain the racemic carboxylic acid.
-
Dissolve the racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of a chiral resolving agent (e.g., R-(+)-α-methylbenzylamine).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from the same or a different solvent system to improve enantiomeric purity.
-
Liberate the enantiomerically enriched carboxylic acid by treating the salt with an acid (e.g., HCl) and extracting with an organic solvent.
-
The desired (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is then carried forward to the next step.
Protocol 3: Conversion to this compound via Hofmann Rearrangement[8]
-
Convert the enantiomerically pure (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid to the corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride).
-
React the acid chloride with aqueous ammonia to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.
-
Subject the carboxamide to Hofmann degradation conditions by treating it with a solution of sodium hypochlorite in sodium hydroxide.
-
Carefully control the reaction temperature during the degradation.
-
After the reaction is complete, extract the product, this compound, with a suitable organic solvent.
-
The final product can be isolated as the free base or converted to a salt (e.g., hydrochloride) for better stability and handling.[10]
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 9. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 10. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Purity
The precise determination of purity for pharmaceutical intermediates is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor.[1][2] Its chemical and stereoisomeric purity must be rigorously controlled. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for analyzing the purity of this intermediate, offering detailed experimental protocols and performance data to aid researchers and drug development professionals in method selection and implementation.
Overview of Analytical Challenges
The primary analytical challenges in assessing the purity of this compound involve the quantification of two main types of impurities:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis process.[3][4]
-
Stereoisomeric Impurities: As a chiral compound, its synthesis can yield other stereoisomers, such as the (1R,2S), (1S,2S), and (1R,2R) enantiomers and diastereomers, which must be separated and quantified.[5]
HPLC is the gold standard for this type of analysis due to its high resolution, sensitivity, and reproducibility.[6] This guide will compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for process-related impurities and Chiral HPLC for stereoisomeric impurities.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline standard procedures for sample preparation and analysis using both RP-HPLC and Chiral HPLC.
Protocol 1: RP-HPLC for Process-Related Impurity Profiling
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Protocol 2: Chiral HPLC for Stereoisomeric Purity
This method is essential for separating and quantifying the desired (1S,2R) isomer from other potential stereoisomers.
-
Standard and Sample Preparation:
-
Standard Solution (250 µg/mL): Prepare a solution containing the reference standard of this compound and known standards of the potential isomeric impurities, if available.
-
Sample Solution (1000 µg/mL): Prepare a concentrated solution of the sample to ensure detection of trace-level isomeric impurities.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective.[7] Examples include columns like Chiralpak® IA or Chiralcel® OD-H.[8]
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape.[8] A common starting ratio is 90:10:0.1 (n-hexane:isopropanol:DEA).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Data Presentation and Comparison
The performance of each method is summarized below. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[6][9]
Table 1: Comparison of HPLC Method Parameters
| Parameter | RP-HPLC for Achiral Purity | Chiral HPLC for Stereoisomeric Purity |
| Stationary Phase | C18 (Octadecyl Silane) | Polysaccharide-based CSP (e.g., Amylose or Cellulose Phenylcarbamates)[7] |
| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer | n-Hexane/Isopropanol with Basic Additive[8] |
| Separation Principle | Hydrophobicity | Chiral recognition (inclusion, H-bonding, dipole-dipole interactions) |
| Primary Goal | Quantify process-related impurities | Quantify enantiomeric and diastereomeric impurities |
Table 2: Typical Performance Characteristics
| Performance Metric | RP-HPLC Method | Chiral HPLC Method |
| Typical Analysis Time | 15-30 minutes | 20-45 minutes |
| Resolution (Rs) | > 2.0 between main peak and impurities | > 1.5 between stereoisomers |
| Limit of Quantification (LOQ) | ~0.05% of main component | ~0.05% - 0.1% of main component |
| Robustness | Generally high | Sensitive to mobile phase composition and temperature |
| Development Cost | Lower (common columns and solvents) | Higher (specialized, expensive chiral columns) |
Alternative Analytical Technologies
While HPLC is the predominant technique, other methods offer distinct advantages.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[10] It uses supercritical CO2 as the primary mobile phase, making it a "greener" technique.
Table 3: Comparison of Chiral HPLC vs. Chiral SFC
| Feature | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Analysis Speed | Slower | 3-5 times faster on average[10] |
| Solvent Consumption | High | Significantly lower |
| Operating Pressure | Lower | Higher |
| Column Compatibility | Uses standard HPLC chiral columns | Uses both SFC and HPLC chiral columns |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Visualized Workflows and Logic
Diagrams created using Graphviz illustrate the analytical workflow and the logic for method selection.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 3. (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | 1532594-73-2 | Benchchem [benchchem.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. yakhak.org [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectroscopic Analysis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections present experimental data, detail the methodologies for acquiring this data, and offer a comparative analysis with related structures to aid in characterization and quality control.
Data Presentation: NMR Spectral Data Summary
The NMR data for this compound and its hydrochloride salt are summarized below. The data has been compiled from various sources and is presented for comparative purposes.
Table 1: ¹H and ¹⁹F NMR Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Nucleus |
| 8.76 | br s | 3H | NH₃⁺ | ¹H |
| 7.32 | m | 1H | Ar-H | ¹H |
| 7.25 | m | 1H | Ar-H | ¹H |
| 7.05 | m | 1H | Ar-H | ¹H |
| 2.78 | m | 1H | CH-N | ¹H |
| 2.40 | m | 1H | CH-Ar | ¹H |
| 1.45 | m | 1H | CH₂ | ¹H |
| 1.20 | m | 1H | CH₂ | ¹H |
| -138.9 | m | 1F | Ar-F | ¹⁹F |
| -142.1 | m | 1F | Ar-F | ¹⁹F |
Data sourced from patent literature[1][2].
Table 2: Comparative ¹H NMR Data of Cyclopropylamine (Unsubstituted)
For comparison, the ¹H NMR spectrum of the parent cyclopropylamine is provided. The absence of the phenyl group significantly simplifies the spectrum.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | m | 1H | CH-N |
| ~1.1 | br s | 2H | NH₂ |
| ~0.4 | m | 4H | CH₂ |
Note: Approximate chemical shifts for cyclopropylamine can be found in public databases[3].
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for NMR spectroscopic analysis.
Experimental Protocols
The reported NMR data were acquired using standard high-resolution NMR spectroscopy techniques. A representative experimental protocol is detailed below.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrophotometer (or equivalent).[2]
-
Probes: Standard 5 mm broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
Sample Preparation:
-
Approximately 5-10 mg of the analyte, this compound or its hydrochloride salt, is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired at 500 MHz.[2] Chemical shifts are reported in ppm relative to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or referenced to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm).[2]
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Spectra can be acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
¹⁹F NMR: Spectra are acquired at a frequency appropriate for the spectrometer's field strength (e.g., 470 MHz on a 500 MHz instrument).[2] Chemical shifts are referenced to an external standard like CFCl₃. The large chemical shift dispersion of ¹⁹F NMR is highly advantageous for analyzing fluorinated compounds.[4][5]
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), aiding in unambiguous signal assignment.
Comparative Analysis
The NMR spectrum of this compound is characterized by distinct regions corresponding to the cyclopropyl and the difluorophenyl moieties.
-
Cyclopropyl Protons: The protons on the cyclopropane ring (CH-N, CH-Ar, and CH₂) typically appear as complex multiplets in the upfield region of the ¹H spectrum (around 1.20-2.78 ppm for the hydrochloride salt).[1][2] This complexity arises from the rigid nature of the three-membered ring, leading to distinct chemical environments and complex spin-spin coupling patterns (geminal and cis/trans vicinal couplings).
-
Aromatic Protons: The protons on the 3,4-difluorophenyl group appear in the aromatic region of the ¹H spectrum (around 7.05-7.32 ppm).[1][2] The coupling of these protons to each other and to the fluorine atoms results in complex multiplet patterns.
-
Amine Protons: The chemical shift of the amine protons is variable and depends on the solvent, concentration, and whether the compound is in its free base or salt form. For the hydrochloride salt in DMSO-d₆, the -NH₃⁺ protons appear as a broad singlet at 8.76 ppm.[1][2]
-
¹⁹F NMR: The two fluorine atoms on the aromatic ring are chemically non-equivalent and appear as two distinct multiplets in the ¹⁹F NMR spectrum, around -138.9 and -142.1 ppm.[1][2] The observed multiplicity is due to coupling with each other and with the aromatic protons. ¹⁹F NMR is a powerful tool for confirming the substitution pattern of the fluorinated ring.[5]
Comparison with Unsubstituted Cyclopropylamine: The introduction of the 3,4-difluorophenyl group significantly deshields the adjacent cyclopropyl proton (CH-Ar), shifting it downfield compared to the protons in unsubstituted cyclopropylamine. The aromatic group also introduces significant complexity to the downfield region of the ¹H spectrum.
Chiral Analysis: While standard NMR in an achiral solvent will not distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can be employed to induce diastereomeric environments, which may lead to separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[6][7]
This guide provides a foundational understanding of the NMR spectroscopic analysis of this compound. For unambiguous assignment and detailed structural elucidation, a full suite of 1D and 2D NMR experiments is recommended.
References
- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
- 4. biophysics.org [biophysics.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bates.edu [bates.edu]
- 7. mdpi.com [mdpi.com]
Comparison of different synthetic routes for (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
A comparative analysis of synthetic routes to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, is presented for researchers, scientists, and drug development professionals. This guide evaluates different methodologies, focusing on quantitative data, experimental protocols, and the strategic approach of each pathway.
Comparative Summary of Synthetic Routes
The synthesis of the chiral amine this compound is critical for the production of Ticagrelor. Various strategies have been developed to control the stereochemistry of the cyclopropane ring and the amine group. This guide compares three distinct approaches: a classical method using a chiral auxiliary, a modern catalytic asymmetric synthesis, and a green biocatalytic route.
| Parameter | Route 1: Chiral Auxiliary (L-Menthol) | Route 2: Asymmetric Catalysis (CBS Reduction) | Route 3: Biocatalytic Asymmetric Reduction |
| Starting Material | 3,4-Difluorobenzaldehyde | 1,2-Difluorobenzene | 1,2-Difluorobenzene |
| Key Chiral Step | Diastereoselective cyclopropanation | Catalytic asymmetric ketone reduction | Enzymatic asymmetric ketone reduction |
| Chiral Source | L-Menthol (stoichiometric) | (S)-2-Methyl-CBS-oxazaborolidine (catalytic) | Carbonyl Reductase (enzyme) |
| Overall Yield | Low (multi-step)[1] | Moderate to High | High |
| Enantiomeric Excess (ee) | High after crystallization | >98%[2] | >99% |
| Key Reagents | L-menthol, Dimethylsulfoxonium methylide, Sodium azide | Chloroacetyl chloride, AlCl₃, CBS catalyst, Borane-THF | Chloroacetyl chloride, AlCl₃, Carbonyl reductase, Coenzyme (e.g., NADPH) |
| Hazardous Reagents | Sodium azide (toxic, explosive), Pyridine[1][3] | Borane complexes (pyrophoric), AlCl₃ (corrosive) | Generally considered safer |
| Scalability | Challenging due to stoichiometry and hazardous reagents[1] | Scalable, but requires careful control of hazardous reagents and cryogenic conditions | Highly scalable and environmentally friendly[2] |
| Waste Generation | High (stoichiometric auxiliary) | Moderate | Low (aqueous media, biodegradable catalyst) |
Synthetic Route Overviews
The following diagrams illustrate the logical flow of the compared synthetic routes for producing the target molecule, this compound.
Caption: Comparison of three synthetic pathways to the target molecule.
Experimental Protocols
Route 1: Chiral Auxiliary Mediated Synthesis (Key Steps)
This route, described in patents like WO 01/92200, utilizes L-menthol as a chiral auxiliary to direct the stereochemistry of the cyclopropanation step.[1][3]
-
Formation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate:
-
3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid.[1]
-
The resulting acid is converted to its acid chloride using thionyl chloride.[1]
-
A solution of L-menthol in toluene is then added to the acid chloride in the presence of pyridine to form the chiral ester.[1][3]
-
-
Diastereoselective Cyclopropanation:
-
Conversion to Amine via Curtius Rearrangement:
-
The cyclopropane ester is hydrolyzed to the corresponding carboxylic acid.[1]
-
The carboxylic acid is converted to the acyl azide using sodium azide. (Caution: Azides are potentially explosive) .[1]
-
The acyl azide undergoes a Curtius rearrangement to form the isocyanate, which is then hydrolyzed to yield the final amine product.
-
Route 2: Asymmetric Catalysis via CBS Reduction (Key Steps)
This route, outlined in patents such as WO 08/018822, relies on a catalytic asymmetric reduction of a prochiral ketone.[1][3][4]
-
Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone:
-
1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of aluminum trichloride (Friedel-Crafts acylation) to produce the ketone.[4]
-
-
Asymmetric Reduction of the Ketone:
-
Cyclopropanation and Hofmann Rearrangement:
-
The resulting chiral alcohol is reacted with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride) to form the cyclopropyl carboxylate.[4]
-
The ester is converted to an amide, typically by reaction with ammonia.[4]
-
The amide undergoes a Hofmann rearrangement using reagents like sodium hypochlorite to yield the target amine.[4]
-
Route 3: Biocatalytic Asymmetric Reduction (Key Steps)
This modern and green approach, detailed in patent WO2018090929A1, replaces the chemical catalyst with an enzyme for the key reduction step.[2]
-
Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone:
-
This step is identical to Route 2, involving a Friedel-Crafts acylation of 1,2-difluorobenzene.[2]
-
-
Enzymatic Asymmetric Reduction:
-
The prochiral ketone is reduced to the corresponding (S)-alcohol in an aqueous reaction system.[2]
-
The reaction is catalyzed by a carbonyl reductase enzyme in the presence of a coenzyme (e.g., NADPH), which is regenerated in situ.[2] This method achieves very high enantiomeric excess (>99%) under mild, environmentally friendly conditions.[2]
-
-
Final Conversion to the Amine:
-
The subsequent steps, including cyclopropanation with triethyl phosphonoacetate and conversion of the resulting ester to the amine via the amide and a Hofmann rearrangement, are analogous to those in Route 2.[2]
-
Process Evaluation and Comparison
The choice of synthetic route depends on a balance of factors including cost, safety, scalability, and environmental impact.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
While the chiral auxiliary route is a classical approach, its use of stoichiometric, non-recoverable auxiliaries and hazardous reagents like sodium azide makes it less suitable for modern, large-scale pharmaceutical manufacturing.[1] The asymmetric catalytic route using a CBS catalyst offers a significant improvement by employing a catalytic amount of the chiral source, leading to higher efficiency and enantioselectivity.[2] However, it still involves hazardous reagents like borane complexes that require stringent safety controls.
The biocatalytic route represents the state-of-the-art in green chemistry for the synthesis of this compound.[2] It provides the highest enantioselectivity under the mildest and safest operating conditions (aqueous media, ambient temperature), making it the most environmentally friendly, scalable, and likely the most cost-effective option for industrial production, despite the initial investment in enzyme sourcing and process development.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
Mass spectrometry of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and its intermediates
An Objective Comparison of Mass Spectrometric Techniques for the Analysis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and its Synthetic Intermediates
Introduction
This compound is a critical chiral intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events in patients with acute coronary syndrome.[1][2][3] The stereochemical purity and the impurity profile of this intermediate are of paramount importance for the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical tool in pharmaceutical development and manufacturing. It offers high sensitivity and selectivity for the identification and quantification of the intermediate, its precursors, and any potential impurities. This guide provides a comparative overview of the mass spectrometric behavior of this compound and its key synthetic intermediates, supported by experimental protocols and data.
Synthetic Pathway and Key Intermediates
Several synthetic routes to this compound have been reported. A common strategy involves the cyclopropanation of a substituted styrene or cinnamic acid derivative, followed by functional group transformations to introduce the amine group.[1][4] One such pathway involves a Curtius rearrangement of a cyclopropanecarboxylic acid derivative. The key intermediates in such a synthesis, which are crucial to monitor during process development, are listed below.
Table 1: Key Synthetic Intermediates and their Properties
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Starting material for the aromatic moiety |
| 3,4-Difluorocinnamic acid | C₉H₆F₂O₂ | 184.14 | Precursor to the cyclopropane ring |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | C₁₀H₈F₂O₂ | 202.17 | Key chiral intermediate before amine formation |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarbonyl azide | C₁₀H₇F₂N₃O | 239.18 | Penultimate intermediate for Curtius rearrangement |
Mass Spectrometry of this compound
The mass spectrometric analysis of the target compound, with a molecular formula of C₉H₉F₂N and a monoisotopic mass of 169.07 Da, typically involves soft ionization techniques like Electrospray Ionization (ESI) to produce the protonated molecular ion [M+H]⁺ at m/z 170.1.[5] Tandem mass spectrometry (MS/MS) experiments can then be performed to elucidate its structure through characteristic fragmentation patterns.
Fragmentation Pattern
As an aliphatic amine, the primary fragmentation pathway involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[6][7] This can lead to the loss of the cyclopropyl ring or fragmentation within the ring.
Table 2: Proposed Mass Fragments of this compound in ESI-MS/MS
| m/z (Proposed) | Ion Formula (Proposed) | Description |
| 170.1 | [C₉H₁₀F₂N]⁺ | Protonated molecular ion [M+H]⁺ |
| 153.1 | [C₉H₈F₂]⁺ | Loss of ammonia (NH₃) from the molecular ion |
| 127.0 | [C₈H₄F₂]⁺ | Fragment corresponding to the difluorophenyl acetylene cation |
| 113.0 | [C₇H₄F₂]⁺ | Fragment corresponding to the difluorobenzyl cation |
Below is a proposed fragmentation pathway visualized using the DOT language.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparison of Analytical Techniques
While GC-MS can be used for volatile compounds, the analysis of Ticagrelor and its intermediates in pharmaceutical and biological matrices is predominantly performed using Liquid Chromatography (LC) coupled with either UV or MS detection.[8][9][10][11]
Performance Comparison
LC-MS/MS offers significant advantages over HPLC-UV, particularly in terms of sensitivity and selectivity, which are crucial for detecting trace-level impurities and for analyses in complex biological matrices.[12][13]
Table 3: Comparison of HPLC-UV and LC-MS/MS Techniques
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; based on chromatographic retention and UV absorbance. Co-eluting impurities can interfere. | High; based on retention time and specific mass-to-charge ratio (and fragment ions in MS/MS). |
| Sensitivity | Lower (typically µg/mL or high ng/mL range).[9] | Higher (low ng/mL to pg/mL range).[12][13][14] |
| Identification | Tentative, based on retention time matching with a reference standard. | Confident, based on mass and fragmentation pattern. |
| Quantification | Good for major components and known impurities. | Excellent for trace-level quantification and in complex matrices. |
| Applicability | Routine quality control, purity assays, content uniformity.[11] | Impurity profiling, metabolite identification, pharmacokinetic studies.[12][14] |
Experimental Protocols
Sample HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9][11]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[9]
-
Injection Volume: 10-20 µL.
Sample LC-MS/MS Method for Trace Analysis
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.[13]
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification, using transitions like m/z 170.1 → 153.1 or 170.1 → 113.0.
Analytical Workflow Comparison
The following diagram illustrates the typical workflows for sample analysis using HPLC-UV versus LC-MS/MS.
Caption: A comparison of the analytical workflows for HPLC-UV and LC-MS/MS.
Conclusion
Mass spectrometry is a powerful and versatile technique for the characterization of this compound and its synthetic intermediates. While HPLC-UV is suitable for routine quality control of the bulk material, LC-MS/MS is the superior method for in-depth impurity profiling, trace analysis, and structural elucidation. The high sensitivity and selectivity of LC-MS/MS are essential for ensuring the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the quality of the final drug product, Ticagrelor. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. ijpsr.com [ijpsr.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagre...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Structural Analysis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine Salts
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. The precise three-dimensional arrangement of this molecule, particularly its absolute stereochemistry, is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Salt formation is a common strategy to improve the physicochemical properties of drug intermediates, and the choice of salt can significantly influence the crystalline form. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of this compound salts, offering insights into the experimental data each method provides.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline material. It provides an unambiguous three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For a chiral molecule like this compound, this technique can unequivocally confirm the stereochemistry of each chiral center.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the most detailed structural information, obtaining suitable single crystals can be a significant bottleneck. Therefore, other analytical techniques are often employed to infer stereochemistry and purity. The following table compares X-ray crystallography with common alternative methods.
| Technique | Principle | Sample Requirements | Information Provided | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | High-quality single crystal (typically 0.1-0.5 mm). | Absolute 3D structure, bond lengths, bond angles, unit cell parameters, space group, intermolecular interactions. | Unambiguous determination of absolute stereochemistry. Provides detailed structural insights. | Crystal growth can be challenging and time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Soluble sample (mg scale). | Connectivity of atoms, relative stereochemistry, diastereomeric ratio (with chiral solvating agents). | Non-destructive, provides information about the molecule in solution, relatively fast. | Does not directly provide absolute stereochemistry without chiral auxiliaries. Can be complex to interpret for structural isomers. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Soluble sample (µg to mg scale). | Enantiomeric purity, separation of enantiomers. | High sensitivity, quantitative, well-established for purity analysis. | Does not provide structural information beyond retention time. Requires a chiral stationary phase for enantiomer separation. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Soluble sample (µg to mg scale). | Information about the absolute configuration and conformation in solution. | Sensitive to stereochemistry, can be used for non-crystalline samples. | Requires a chromophore near the stereocenter. Interpretation can be complex and may require theoretical calculations. |
In-depth Look at Alternative Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. To determine enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent is often used. These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which can then be distinguished by their different chemical shifts in the NMR spectrum.
Experimental Protocol for Chiral NMR:
-
Dissolve a known quantity of the this compound salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H and ¹³C NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire ¹H and ¹⁹F NMR spectra of the mixture.
-
The presence of two distinct sets of signals for the analyte indicates the presence of both enantiomers, and the integration of these signals can be used to determine the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers in a mixture. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase. For primary amines like the target compound, polysaccharide-based columns (e.g., Chiralpak IA, IB) or Pirkle-type columns are often effective.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Sample Preparation: Dissolve the this compound salt in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The separation of two peaks corresponding to the two enantiomers allows for the determination of enantiomeric purity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
Experimental Protocol for CD Spectroscopy:
-
Dissolve the this compound salt in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Record the CD spectrum over a relevant wavelength range (typically in the UV region where the phenyl chromophore absorbs).
-
The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration.
-
For unambiguous assignment, the experimental spectrum is often compared to a theoretically calculated spectrum for a known stereoisomer.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates the logical relationships and key differentiators between these methods for the analysis of chiral amines.
Conclusion
The definitive structural elucidation of this compound salts is best achieved through single-crystal X-ray crystallography. This technique provides unparalleled detail regarding the molecule's absolute stereochemistry and solid-state conformation. However, in the absence of suitable crystals, a combination of other powerful analytical methods can provide crucial information. Chiral HPLC is the industry standard for determining enantiomeric purity, while NMR with chiral auxiliaries can confirm both structure and enantiomeric composition. CD spectroscopy offers a valuable, non-destructive method for probing the absolute configuration in solution. For researchers in drug development, a multi-faceted analytical approach is often the most effective strategy for ensuring the quality and stereochemical integrity of critical pharmaceutical intermediates like this compound. The pursuit of single-crystal X-ray diffraction data for various salts of this compound remains a valuable goal to deepen our understanding of its solid-state properties and to aid in the development of robust crystallization processes.
Comparative Analysis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and Alternative Precursors in Ticagrelor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in the manufacture of the antiplatelet drug Ticagrelor. The performance of different precursors and synthetic strategies is evaluated based on experimental data from published literature and patents, with a focus on yield, purity, reaction conditions, and safety considerations.
Introduction
Ticagrelor, a P2Y12 receptor antagonist, is a critical medication for the prevention of thrombotic events.[1][2][3][4] The efficiency and cost-effectiveness of its synthesis are of significant interest in pharmaceutical manufacturing. A pivotal step in many synthetic routes to Ticagrelor is the formation of the chiral cyclopropylamine side chain, provided by this compound or its salts.[5][6][7][8][9] This document compares several prominent synthetic pathways to this key intermediate, offering a valuable resource for process optimization and development.
Quantitative Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for different synthetic routes leading to this compound.
| Synthetic Route | Key Precursors | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Route A: From 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde, Malonic acid, L-menthol | 8 | Low | Established methodology | Very long process, uses toxic reagents (sodium azide, pyridine), low overall yield.[5] |
| Route B: From (5H)-furan-2-one | (5H)-furan-2-one, 3,4-Difluorophenylboronic acid derivative | ~5 | Not explicitly stated, but implied to be high | Novel route, suitable for industrial production, lower cost, simple operation.[10] | Fewer publicly available performance details compared to other routes. |
| Route C: From 1,2-Difluorobenzene | 1,2-Difluorobenzene, Chloroacetyl chloride, Chiral oxazaborolidine catalyst | ~5 | Moderate | Established alternative to Route A | Uses expensive chiral catalysts, toxic borane dimethylsulfide complex, and hazardous reagents.[5] |
| Route D: From Camphor Sulfonium Ylide | Camphor sulfonium ylide, Acrylonitrile | ~3 | High (for initial cyclopropanation step, 85%) | Stereoselective, avoids many hazardous reagents.[11] | Relies on a specific chiral auxiliary (camphor). |
| Route E: Biocatalytic Approach | 3,4-Difluorostyrene, Ethyl diazoacetate | 1 (for cyclopropanation) | 79% (for cyclopropanation step) | High diastereoselectivity (>99%) and enantioselectivity (98% ee), environmentally friendly.[12] | Requires development and optimization of biocatalysts. |
Experimental Protocols
Route D: Synthesis from Camphor Sulfonium Ylide
This method utilizes a stereoselective cyclopropanation reaction.[11]
Step 1: Synthesis of (1R, 2S)-2-(3,4-difluorophenyl) cyclopropyl nitrile
-
Add camphorsulfonium ylide I (24.4g, 0.06mol), THF (300mL), and acrylonitrile (2.65g, 0.05mol) successively into a 500mL three-neck flask.
-
Cool the mixture to -10°C.
-
Add potassium tert-butoxide (16.8 g, 0.15mol).
-
Continue the reaction at -10°C and monitor by TLC.
-
After approximately 12 hours, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the oily product II.
-
Yield: 7.6g (85.0%).[11]
Subsequent Steps: The resulting cyclopropyl nitrile undergoes hydrolysis and a Hofmann degradation reaction to yield the target (1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine.[11]
Boc-Protection of (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
This protocol describes the protection of the amine group, a common step in the subsequent coupling reactions to form Ticagrelor.[13]
-
To a stirred solution of water (1000 ml), add (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (100.0 g, 0.48 mol) and dissolve completely.
-
To this solution, add sodium bicarbonate (100.0 g, 1.19 mol) and dichloromethane (700 ml).
-
Slowly add Boc-anhydride (127.0 g, 0.58 mol) at 25-30 °C and maintain for 60 minutes.
-
After completion of the reaction, separate the layers and extract the aqueous layer with dichloromethane (200 ml).
-
The combined organic layers contain the Boc-protected product.
Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of two distinct synthetic strategies for obtaining the Ticagrelor core structure.
Caption: Synthetic workflow for Route D.
Caption: Synthetic workflow for Route E.
Discussion and Conclusion
The choice of synthetic route for this compound has significant implications for the overall efficiency, cost, and environmental impact of Ticagrelor production.
-
Traditional chemical syntheses , such as those starting from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene, are often multi-step processes that may involve hazardous reagents and expensive catalysts.[5] While well-established, their low overall yields and safety concerns are significant drawbacks.
-
Newer approaches offer considerable advantages. The route starting from (5H)-furan-2-one is designed for industrial scale-up with improved cost-effectiveness.[10] The use of a camphor-based chiral auxiliary provides high stereoselectivity in the cyclopropanation step with good yields.[11]
-
Biocatalytic methods represent a promising frontier, offering high selectivity and yields under environmentally benign conditions.[12] The single-step biocatalytic cyclopropanation of 3,4-difluorostyrene is a particularly elegant approach to establishing the key chiral cyclopropane ring.[12] While catalyst development and scale-up present challenges, the potential benefits in terms of sustainability and efficiency are substantial.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 11. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
A Comparative Guide to the Resolution of 2-(3,4-Difluorophenyl)cyclopropanamine: Enzymatic vs. Chemical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure intermediates is a critical cornerstone of modern pharmaceutical manufacturing. This guide provides a detailed comparison of enzymatic and chemical methods for the resolution of 2-(3,4-Difluorophenyl)cyclopropanamine, a key building block in the synthesis of several active pharmaceutical ingredients.
This document delves into the quantitative efficiencies, experimental protocols, and process workflows of both approaches, offering a comprehensive resource for selecting the optimal resolution strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the enzymatic resolution of a suitable precursor and a representative chemical asymmetric synthesis route to obtain the desired (1R,2S)-enantiomer of 2-(3,4-Difluorophenyl)cyclopropanamine.
| Parameter | Enzymatic Resolution (Lipase-catalyzed hydrolysis) | Chemical Method (Asymmetric Cyclopropanation) |
| Substrate | trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide | 3,4-difluorostyrene and ethyl diazoacetate |
| Catalyst/Reagent | Immobilized Candida antarctica lipase B (CALB) | Chiral oxazaborolidine catalyst and borane dimethylsulfide complex |
| Yield | Not explicitly stated for the final amine, but the resolution of the precursor acid shows high efficiency. | 79% for the cyclopropanecarboxylate intermediate.[1] |
| Enantiomeric Excess (ee) | The resulting (1R,2R)-acid has a high enantioselectivity (E > 197).[1] | 98% ee for the cyclopropanecarboxylate intermediate.[1] |
| Diastereoselectivity | Not applicable for this resolution step. | >99% dr for the cyclopropanecarboxylate intermediate.[1] |
| Reaction Conditions | 45 °C in methyl tert-butyl ether.[1] | Not explicitly detailed in the provided search results. |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign catalyst.[1] | High diastereoselectivity and enantioselectivity in a single step.[1] |
| Key Disadvantages | Requires synthesis of the azolide precursor, may require further steps to obtain the final amine. | Use of expensive and hazardous reagents like borane dimethylsulfide complex.[2] |
Experimental Protocols
Enzymatic Resolution: Lipase-Catalyzed Hydrolysis
This protocol is based on the efficient hydrolytic resolution of trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide using an immobilized lipase.[1]
Materials:
-
trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide
-
Immobilized Candida antarctica lipase B (CALB)
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
The racemic trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide is dissolved in methyl tert-butyl ether.
-
Immobilized Candida antarctica lipase B (CALB) is added to the solution.
-
A controlled amount of water is added to initiate the hydrolysis.
-
The reaction mixture is incubated at a constant temperature of 45°C with agitation.
-
The reaction progress is monitored by analyzing the enantiomeric excess of the resulting (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The desired (1R,2R)-acid is then separated from the unreacted (1S,2S)-azolide.
-
The resolved carboxylic acid can then be converted to the target amine, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, through subsequent chemical transformations such as a Curtius rearrangement.[2]
Chemical Method: Asymmetric Cyclopropanation
This protocol describes a common chemical approach for the stereoselective synthesis of a key intermediate, which is then converted to the final product.[1][2]
Materials:
-
1,2-difluorobenzene
-
Chloroacetyl chloride
-
Aluminium trichloride
-
Chiral oxazaborolidine catalyst
-
Borane dimethylsulfide complex
-
Triethylphosphoacetate
-
Sodium hydride
-
Toluene
Procedure:
-
Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone: 1,2-difluorobenzene is reacted with chloroacetyl chloride in the presence of aluminium trichloride.[2]
-
Asymmetric Reduction: The keto group of the resulting ethanone is reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex to yield chiral 2-chloro-1-(3,4-difluorophenyl)ethanol.[2]
-
Cyclopropanation: The chiral alcohol is then reacted with triethylphosphoacetate in the presence of a strong base like sodium hydride in toluene to produce (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate with high diastereoselectivity and enantioselectivity.[2]
-
Conversion to the Amine: The resulting ester is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to the final (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine via a multi-step process, such as a Curtius rearrangement.[2]
Mandatory Visualization
Caption: Workflow for the enzymatic resolution of 2-(3,4-Difluorophenyl)cyclopropanamine precursor.
Caption: Workflow for the chemical asymmetric synthesis of 2-(3,4-Difluorophenyl)cyclopropanamine.
References
Safety Operating Guide
Safe Disposal of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A Comprehensive Guide for Laboratory Professionals
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This material is considered hazardous waste and must be disposed of accordingly.[1][2][3] It is crucial to avoid disposing of this chemical down the drain or in regular trash.[2][4]
Hazard Profile and Safety Precautions
This compound is classified as a toxic solid that is hazardous to the aquatic environment with long-lasting effects.[3] In case of fire, it may emit dangerous fumes.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[5][6] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Incompatible Materials: To prevent hazardous reactions, avoid contact with oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1]
**Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must follow local, state, and federal regulations.[1][3][5] The general procedure is as follows:
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect solid residues of the compound, contaminated weighing papers, pipette tips, and other disposable labware in the designated solid hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled liquid hazardous waste container.[6] The container should be compatible with the chemical.[7]
-
Contaminated PPE: Used gloves, aprons, and other contaminated protective equipment should be disposed of as hazardous waste.[2]
-
-
Container Management:
-
Storage:
-
Disposal Request:
-
Once the waste container is full, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][6] Do not attempt to treat the chemical waste in the lab unless you are an experienced professional with established protocols.[2]
-
-
Empty Container Disposal:
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Immediate Response:
-
Containment and Cleanup:
-
For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spill.[4][8]
-
Carefully sweep or vacuum the absorbed material and place it into a designated, sealed, and labeled container for disposal as hazardous waste.[4][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4] All cleaning materials must also be collected and disposed of as hazardous waste.[4]
-
-
Reporting:
-
Report any spill, regardless of size, to your laboratory supervisor and the institutional EHS office.[4]
-
Quantitative Data and Experimental Protocols
The provided safety data sheets and disposal guidelines do not contain specific quantitative data (e.g., concentration thresholds for disposal) or detailed experimental protocols for the disposal of this compound. The primary directive is to treat all concentrations of this compound and any contaminated materials as hazardous waste to be managed by certified professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS: 220352-38-5). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some data also indicates it may be harmful if swallowed and could cause an allergic skin reaction.[4]
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for tasks with a high risk of splashing.[5][6] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, which can cause irritation and potential sensitization.[4][7] |
| Skin and Body Protection | A fully-buttoned laboratory coat or chemical-resistant suit.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working with the powder outside of a certified chemical fume hood or if experiencing respiratory irritation.[5] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure. The following workflow outlines the safe handling of this compound in a laboratory setting.
Experimental Protocol: General Weighing and Transfer
-
Preparation:
-
Put on all required personal protective equipment as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment, such as a weigh boat, spatula, and the reaction vessel, inside the fume hood.
-
-
Handling:
-
Perform all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.[4]
-
Carefully weigh the desired amount of this compound onto a weigh boat.
-
Gently transfer the weighed compound into the designated reaction vessel. Avoid creating dust.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Segregate and dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[8]
-
Disposal Plan: Managing Chemical Waste
The disposal of this compound and its containers must be handled as hazardous waste. Improper disposal can pose a threat to the environment and public health.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Do not mix this waste with non-hazardous materials.
-
Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., contaminated solvents).
-
-
Containerization:
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Forbidden Disposal Methods:
-
References
- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate - Safety Data Sheet [chemicalbook.com]
- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
